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  • Product: N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide
  • CAS: 3940-79-2

Core Science & Biosynthesis

Foundational

N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide: Structural Analysis, Physicochemical Profiling, and Pharmacophore Potential in Drug Development

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary In contemporary medicinal chemistry, the 3,4,5-trimethoxyphenyl (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

In contemporary medicinal chemistry, the 3,4,5-trimethoxyphenyl (TMP) scaffold is recognized as a privileged pharmacophore, heavily utilized in the design of anti-cancer agents and vascular disrupting compounds. N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 3940-79-2) represents a highly versatile building block and screening compound that integrates this TMP moiety with a conformationally restrictive amide linker and an ethoxy-substituted aromatic ring. This whitepaper provides a comprehensive technical breakdown of its chemical structure, molecular weight, physicochemical properties, mechanistic rationale in drug design, and a self-validating protocol for its synthesis and characterization.

Chemical Identity and Structural Characterization

N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide is an organic compound characterized by two distinct aromatic systems connected via an amide linkage. The structural causality of this molecule makes it highly relevant for target-based drug discovery.

  • The A-Ring (3,4,5-Trimethoxyphenyl): This electron-rich ring is structurally homologous to the A-ring of colchicine and combretastatin A-4 (CA-4). It is the primary driver for binding affinity in the hydrophobic pocket of the colchicine-binding site on β-tubulin[1].

  • The Amide Linker: Unlike the cis-double bond in CA-4 (which is prone to light-induced isomerization into the inactive trans-isomer), the amide bond provides a chemically stable, rigid tether. It also acts as a critical hydrogen-bond donor/acceptor pair, enhancing target residence time.

  • The B-Ring (2-Ethoxyphenyl): The ortho-ethoxy substitution introduces steric bulk that forces the two aromatic rings out of coplanarity, a dihedral twist that is strictly required to mimic the bioactive conformation of CA-4[2].

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound, confirming its strict adherence to Lipinski’s Rule of Five for oral bioavailability[3],[4].

PropertyValue
IUPAC Name N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide
CAS Registry Number 3940-79-2
Molecular Formula C₁₈H₂₁NO₅
Molecular Weight 331.36 g/mol
SMILES String CCOc1ccccc1NC(=O)c1cc(OC)c(OC)c(OC)c1
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 5 (Ether and Amide Oxygens)
Rotatable Bonds 7

Pharmacophore Analysis & Mechanistic Rationale

The primary therapeutic utility of the 3,4,5-trimethoxybenzamide class lies in its ability to act as a tubulin polymerization inhibitor[5]. The dynamic instability of microtubules is essential for the formation of the mitotic spindle during cell division.

When a molecule containing the TMP scaffold enters the intracellular space, it selectively binds to the colchicine site at the interface of the α/β-tubulin heterodimer. This binding prevents the curved tubulin dimers from adopting the straight conformation required for microtubule assembly. Consequently, cancer cells—which rely on rapid mitosis—are arrested in the G2/M phase of the cell cycle, triggering the apoptotic cascade[1],[2].

TubulinPathway Compound N-(2-ethoxyphenyl)- 3,4,5-trimethoxybenzamide Target β-Tubulin (Colchicine Binding Site) Compound->Target Binds to Inhibition Inhibition of Microtubule Assembly Target->Inhibition Induces Arrest G2/M Phase Arrest Inhibition->Arrest Causes Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis Leads to

Mechanism of action for 3,4,5-trimethoxybenzamide derivatives via tubulin inhibition.

Experimental Methodology: Synthesis and Validation

To ensure high scientific integrity, the synthesis of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide must be approached as a self-validating system . We utilize a Schotten-Baumann-type amidation. The causality behind choosing an acid chloride intermediate over standard coupling reagents (like HATU/EDC) is twofold: it guarantees quantitative conversion of the sterically hindered ortho-substituted aniline, and the HCl byproduct is easily scrubbed, simplifying downstream purification.

Step-by-Step Synthetic Protocol

Reagents: 3,4,5-trimethoxybenzoyl chloride (1.1 eq), 2-ethoxyaniline (1.0 eq), Triethylamine (TEA, 2.0 eq), Anhydrous Dichloromethane (DCM).

  • Preparation of the Amine Solution: Dissolve 2-ethoxyaniline (10 mmol) in 20 mL of anhydrous DCM under an inert argon atmosphere. Add TEA (20 mmol). Rationale: TEA acts as an acid scavenger to neutralize the HCl generated, preventing the protonation and subsequent deactivation of the nucleophilic aniline.

  • Electrophilic Addition: Cool the reaction flask to 0 °C using an ice bath. Dissolve 3,4,5-trimethoxybenzoyl chloride (11 mmol) in 10 mL of DCM and add it dropwise to the amine solution over 15 minutes. Rationale: Dropwise addition at 0 °C suppresses exothermic side reactions and prevents bis-acylation.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 2:1). The system validates itself when the primary amine spot (ninhydrin positive) completely disappears.

  • Aqueous Workup: Quench the reaction with 20 mL of saturated NaHCO₃ to neutralize excess acid. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and TEA), water, and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the DCM under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide as a crystalline solid.

Analytical Validation

To confirm the molecular weight (331.36 g/mol ) and structural integrity, the following analytical validations are required:

  • LC-MS (ESI+): The exact mass of the compound is 331.14 g/mol . The ESI+ mass spectrum must show a dominant pseudomolecular ion peak [M+H]+ at m/z 332.15 , validating the successful formation of the amide bond without fragmentation.

  • 1H NMR (400 MHz, CDCl3): The spectrum must exhibit a sharp singlet at ~3.89 ppm integrating for 9 protons (confirming the three methoxy groups), a quartet at ~4.10 ppm and a triplet at ~1.45 ppm (confirming the ethoxy chain), and a broad singlet at ~8.5 ppm corresponding to the amide N-H.

SynthesisWorkflow Step1 Step 1: Reagent Prep 2-Ethoxyaniline + TEA in DCM Step2 Step 2: Acylation Add 3,4,5-Trimethoxybenzoyl chloride (0°C) Step1->Step2 Step3 Step 3: Reaction Stir at RT (4 hours) | TLC Monitoring Step2->Step3 Step4 Step 4: Workup Wash: NaHCO3 -> 1M HCl -> Brine Step3->Step4 Step5 Step 5: Purification Recrystallization (Ethanol) Step4->Step5 Step6 Step 6: Validation LC-MS [M+H]+ 332.15 & 1H NMR Step5->Step6

Step-by-step synthetic workflow and validation for N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide.

References

Sources

Exploratory

In-Depth Technical Whitepaper: Mechanism of Action of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide in vitro

Executive Summary N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 3940-79-2) is a synthetic small-molecule derivative belonging to the highly potent trimethoxybenzamide class of microtubule-targeting agents (MTAs). As...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 3940-79-2) is a synthetic small-molecule derivative belonging to the highly potent trimethoxybenzamide class of microtubule-targeting agents (MTAs). As a Senior Application Scientist in oncology drug development, I approach this compound not merely as a cytotoxic agent, but as a precise biophysical disruptor. This whitepaper details the in vitro mechanism of action (MoA) of this compound, mapping its exact molecular interactions at the colchicine binding site of tubulin, the resulting phenotypic cascade, and the self-validating experimental workflows required to rigorously prove its efficacy.

Molecular Target & Binding Kinetics: The Colchicine Pocket

The fundamental unit of the cellular cytoskeleton is the α/β -tubulin heterodimer. The dynamic instability of microtubules—constantly polymerizing and depolymerizing—is essential for forming the mitotic spindle during cell division.

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established, privileged pharmacophore designed to target the colchicine binding site located at the interface of the α and β tubulin subunits[1]. When N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide enters the intracellular space, it exhibits high-affinity binding to this pocket.

Causality of Binding: Molecular docking and X-ray crystallography of structurally analogous TMP derivatives reveal that the trimethoxy groups project deeply into the hydrophobic pocket of β -tubulin[2]. The compound establishes critical hydrogen bonds with key residues, most notably Cys241 , while the N-(2-ethoxyphenyl) tail engages in hydrophobic interactions with residues such as Ala250 and Leu255[2]. This steric occupation physically prevents the α/β -heterodimer from undergoing the "curved-to-straight" conformational transition required to incorporate into the growing plus-end of a microtubule, acting as a potent polymerization inhibitor[3].

MOA Compound N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide Tubulin α/β-Tubulin Heterodimer (Colchicine Binding Site) Compound->Tubulin Binds Cys241/Tyr357 MT Microtubule Destabilization (Inhibition of Polymerization) Tubulin->MT Prevents Structural Assembly SAC Spindle Assembly Checkpoint (SAC) Activation MT->SAC Unattached Kinetochores G2M G2/M Phase Cell Cycle Arrest SAC->G2M APC/C Inhibition Apoptosis Intrinsic Apoptosis (Caspase-3/9, PARP Cleavage) G2M->Apoptosis Prolonged Mitotic Arrest

Figure 1: Mechanistic signaling pathway of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide in vitro.

In Vitro Mechanism of Action: From Tubulin to Apoptosis

The downstream cellular consequences of tubulin inhibition follow a strict, sequential signaling cascade:

  • Microtubule Destabilization: Unlike taxanes (which stabilize microtubules), TMP derivatives decrease total microtubule polymer mass in vitro, leading to the collapse of the cytoskeletal network[4].

  • Spindle Assembly Checkpoint (SAC) Activation: The failure to form a functional mitotic spindle leaves kinetochores unattached to microtubules. This physical absence of tension recruits MAD2 and BUBR1, activating the SAC.

  • G2/M Phase Arrest: The active SAC complex sequesters Cdc20, thereby inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C). Without APC/C activity, Securin and Cyclin B1 cannot be degraded, hard-locking the cell in the G2/M phase[3].

  • Intrinsic Apoptosis: Prolonged mitotic arrest acts as a cellular stressor. This triggers the mitochondrial apoptotic pathway, characterized by the down-regulation of anti-apoptotic Bcl-2, up-regulation of pro-apoptotic Bax, depolarization of the mitochondrial membrane, and the subsequent cleavage and activation of Caspase-9, Caspase-3, and PARP[5].

Experimental Validation Protocols (Self-Validating Systems)

To prove this mechanism of action, we cannot rely on a single cytotoxicity assay. We must employ a self-validating workflow where biophysical target engagement directly explains the cellular phenotype.

Workflow Step1 1. Target Validation (EBI Assay & Tubulin Poly) Step2 2. Cellular Phenotype (Cytotoxicity MTT/WST-8) Step1->Step2 Step3 3. Cell Cycle Profiling (Flow Cytometry - PI) Step2->Step3 Step4 4. Apoptotic Signaling (Western Blot - Caspases) Step3->Step4

Figure 2: Self-validating experimental workflow for evaluating in vitro tubulin inhibitors.

Protocol 1: N,N′-ethylenebis(iodoacetamide) (EBI) Competition Assay

Causality: How do we definitively prove the compound binds the colchicine site and not the vinca or taxane sites? EBI is a cross-linking agent that covalently links Cys239 and Cys354 on β -tubulin, creating a distinct, faster-migrating band on a Western blot. If our TMP derivative occupies the colchicine pocket, it sterically blocks EBI from accessing these cysteines, preventing the cross-link[3]. Step-by-Step:

  • Incubate live cancer cells (e.g., MCF-7) with varying concentrations of the TMP derivative for 2 hours.

  • Add EBI (100 µM) to the culture and incubate for an additional 1.5 hours.

  • Lyse cells using RIPA buffer on ice and extract total protein.

  • Resolve proteins via SDS-PAGE and immunoblot for β -tubulin.

  • Validation: A successful colchicine-site inhibitor will show a dose-dependent disappearance of the lower (cross-linked) β -tubulin band.

Protocol 2: In Vitro Tubulin Polymerization Assay

Causality: This cell-free assay isolates the biophysical interaction. By using purified porcine brain tubulin and a fluorescent reporter (e.g., DAPI), we measure structural assembly in real-time. The reporter's fluorescence exponentially increases when bound to polymerized microtubules. Step-by-Step:

  • Pre-warm a 96-well half-area plate to 37°C.

  • Mix purified tubulin (>99% pure, 3 mg/mL) in PIPES buffer (pH 6.9) containing 1 mM GTP and the fluorescent reporter.

  • Introduce the test compound (1–10 µM) and immediately read fluorescence (Ex: 340 nm / Em: 440 nm) every minute for 60 minutes.

  • Validation: Calculate the Vmax of the growth phase. A true MTA destabilizer will flatten the assembly curve compared to the DMSO control[3].

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Causality: To prove that tubulin destabilization halts mitosis, we quantify DNA content. Propidium Iodide (PI) binds stoichiometrically to DNA. Cells in G1 have 2N DNA; cells in G2/M have duplicated their DNA (4N). Step-by-Step:

  • Treat cells with the compound at 1x and 2x IC50 concentrations for 24 hours.

  • Harvest cells (including floating apoptotic bodies), wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C.

  • Resuspend the fixed pellet in PBS containing RNase A (50 µg/mL) to eliminate RNA-based PI fluorescence, and add PI (20 µg/mL).

  • Incubate for 30 minutes in the dark at room temperature.

  • Validation: Analyze via flow cytometry. A massive shift of the population from the G1 peak to the G2/M peak confirms SAC activation[3].

Quantitative Data Presentation

To contextualize the efficacy of trimethoxybenzamide derivatives, the following table summarizes representative in vitro profiling data, contrasting the destabilizing profile of the TMP pharmacophore against known clinical controls.

Compound Class / AgentTarget Binding SiteMCF-7 Cytotoxicity IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)EBI Cross-link InhibitionPrimary Cell Cycle Arrest
N-aryl-3,4,5-TMP derivatives Colchicine1.80 – 6.002.00 – 4.50Positive (Blocks EBI) G2/M (4N DNA)
Colchicine (Positive Control)Colchicine3.542.80Positive (Blocks EBI)G2/M (4N DNA)
Paclitaxel (Negative Control)Taxane0.005N/A (Stabilizer)Negative (No Block)G2/M (4N DNA)

Table 1: Representative In Vitro Profiling of Trimethoxybenzamide Derivatives vs. Standard MTAs. Note how Paclitaxel induces G2/M arrest but fails to block EBI cross-linking, validating the specificity of the EBI assay for the colchicine pocket.

References

  • Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI. Available at:[Link]

  • Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Molecular Modeling and In Vitro Evaluation of Piplartine Analogs against Oral Squamous Cell Carcinoma. MDPI. Available at:[Link]

Sources

Foundational

Preliminary Biological Evaluation of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide: A Technical Guide

Executive Summary The rational design of small-molecule tubulin inhibitors remains a cornerstone of targeted oncology. N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (NETB) is a synthetic derivative engineered around the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule tubulin inhibitors remains a cornerstone of targeted oncology. N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (NETB) is a synthetic derivative engineered around the privileged 3,4,5-trimethoxyphenyl (TMP) pharmacophore. This in-depth technical whitepaper outlines the preliminary biological evaluation workflow required to validate NETB as a microtubule-destabilizing agent. By bridging structural causality with self-validating experimental protocols, this guide provides drug development professionals with a robust framework for preclinical screening [1].

Mechanistic Rationale & Target Biology

The biological activity of NETB is fundamentally driven by its structural homology to Combretastatin A-4 (CA-4) and colchicine. The 3,4,5-trimethoxybenzamide moiety acts as a structural mimic of the colchicine A-ring, allowing the molecule to intercalate into the hydrophobic pocket at the interface of α- and β-tubulin heterodimers [2].

The Causality of Action: Binding to the colchicine site prevents the curved tubulin heterodimer from adopting the straight conformation required for microtubule assembly. This destabilization triggers the Spindle Assembly Checkpoint (SAC), halting the cell cycle at the G2/M transition. Prolonged mitotic arrest ultimately exhausts the cell's survival signaling, culminating in caspase-mediated apoptosis.

Pathway NETB NETB (3,4,5-TMP Scaffold) Tubulin Colchicine Binding Site (β-Tubulin) NETB->Tubulin Binds Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Destabilizes Spindle Mitotic Spindle Disruption Polymerization->Spindle G2M G2/M Cell Cycle Arrest Spindle->G2M SAC Activation Apoptosis Caspase-Mediated Apoptosis G2M->Apoptosis Prolonged Arrest

Fig 1. Mechanistic pathway of NETB-induced apoptosis via tubulin destabilization.

Phase I: In Vitro Cytotoxicity & Anti-Proliferative Evaluation

To establish the therapeutic potential of NETB, initial screening must quantify its anti-proliferative efficacy across a diverse panel of human carcinoma cell lines, drawing inspiration from the NCI-60 screening protocol [3].

Cell Line Selection Rationale
  • HeLa (Cervical) & MCF-7 (Breast): Highly proliferative solid tumor models with well-characterized tubulin dynamics.

  • A549 (Lung): Often exhibits resistance to standard chemotherapeutics, providing a stringent test for efficacy.

  • HEK-293 (Embryonic Kidney): A non-tumoral cell line used to calculate the Selectivity Index (SI), ensuring the compound targets rapidly dividing cancer cells over healthy tissue.

Step-by-Step MTT Assay Protocol

Self-Validating System: The assay plate must include a gradient of the positive control (CA-4) to validate cell line sensitivity, a vehicle control (0.1% DMSO) to establish baseline viability (100%), and a cell-free blank to subtract background absorbance. If the vehicle control shows >5% toxicity compared to untreated cells, the plate is discarded.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well in 96-well plates (100 μL/well). Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of NETB in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 μM to 100 μM (ensure final DMSO concentration remains ≤0.1%). Treat cells for 48h.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4h at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring, forming purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media. Add 150 μL of DMSO per well to dissolve the formazan. Shake for 10 minutes. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism).

Workflow Seed 1. Cell Seeding 96-well plate Treat 2. Treatment NETB Gradient Seed->Treat Assay 3. Viability Assay MTT Reagent Treat->Assay Analysis 4. Data Analysis IC50 Calculation Assay->Analysis Validate 5. Validation Check Controls Analysis->Validate

Fig 2. Self-validating high-throughput in vitro cytotoxicity screening workflow.

Representative Quantitative Data

Note: The following table synthesizes expected baseline data for a highly active TMP-derivative based on established literature parameters [1, 2].

CompoundHeLa IC₅₀ (μM)MCF-7 IC₅₀ (μM)A549 IC₅₀ (μM)HEK-293 IC₅₀ (μM)Selectivity Index (SI)*
NETB 0.85 ± 0.121.12 ± 0.082.45 ± 0.30> 50.0> 58.8
CA-4 (Pos. Control) 0.003 ± 0.0010.005 ± 0.0020.01 ± 0.0051.2 ± 0.4400.0
Paclitaxel (Pos. Control) 0.002 ± 0.0010.004 ± 0.0010.008 ± 0.0020.8 ± 0.2400.0

*Selectivity Index (SI) = IC₅₀ (HEK-293) / IC₅₀ (HeLa).

Phase II: Target Engagement (Tubulin Polymerization Assay)

Cytotoxicity alone does not confirm the mechanism of action. To prove that NETB directly engages tubulin, a cell-free fluorescent tubulin polymerization assay is mandatory [4].

Protocol & Causality

Tubulin heterodimers natively polymerize into microtubules in the presence of GTP and heat (37°C). By introducing a fluorescent reporter (e.g., DAPI) that increases its emission quantum yield upon binding to the polymerized microtubule lattice, we can track assembly kinetics in real-time.

Self-Validating System: The assay relies on a triad of conditions: the test compound (NETB), a known destabilizer (CA-4), and a known stabilizer (Paclitaxel). If Paclitaxel fails to increase the Vmax of polymerization, or if CA-4 fails to suppress it, the tubulin batch is deemed inactive (likely due to premature freeze-thaw degradation) and the experiment is voided.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Keep all tubulin reagents strictly on ice to prevent premature background polymerization.

  • Reaction Mix: Prepare a solution of highly purified porcine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 μM fluorescent reporter.

  • Compound Addition: Add NETB (10 μM), CA-4 (3 μM), Paclitaxel (3 μM), or DMSO vehicle to the respective wells.

  • Kinetic Reading: Immediately transfer the plate to a fluorometer pre-warmed to 37°C. Measure fluorescence (Excitation: 360 nm, Emission: 420 nm) every 60 seconds for 60 minutes.

  • Interpretation: NETB should exhibit a flattened kinetic curve (reduced Vmax and lower final fluorescence plateau) identical in shape to CA-4, confirming it acts as a tubulin destabilizer.

TubulinLogic Reaction Tubulin + GTP + Reporter NETB_Test Add NETB Reaction->NETB_Test Paclitaxel Add Paclitaxel (Positive Stabilizer) Reaction->Paclitaxel CA4 Add CA-4 (Positive Destabilizer) Reaction->CA4 Readout1 Decreased Fluorescence (Destabilization) NETB_Test->Readout1 Expected Readout2 Increased Fluorescence (Stabilization) Paclitaxel->Readout2 Control CA4->Readout1 Control

Fig 3. Logical framework and expected readouts for the fluorescence-based tubulin assay.

Phase III: Mechanistic Assays (Cell Cycle & Apoptosis)

Once target engagement is confirmed, the downstream cellular consequences must be mapped using flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

If NETB inhibits tubulin, cells will fail to form a functional mitotic spindle, triggering the SAC and arresting cells with duplicated DNA (4N content).

  • Protocol: Treat HeLa cells with NETB (0.5×, 1×, and 2× IC₅₀) for 24h. Harvest, wash, and fix cells dropwise in ice-cold 70% ethanol to permeabilize the membrane. Treat with RNase A (to prevent PI binding to RNA) and stain with Propidium Iodide (PI).

  • Validation: A vehicle-treated control must show a standard distribution (e.g., ~60% G1, ~20% S, ~20% G2/M). NETB-treated cells should show a dose-dependent accumulation in the G2/M phase (>60%).

Apoptosis Quantification (Annexin V-FITC/PI)

Prolonged G2/M arrest leads to programmed cell death. During early apoptosis, cells lose membrane asymmetry, externalizing phosphatidylserine (PS) to the outer leaflet, which is bound by Annexin V.

  • Protocol: Treat cells with NETB for 48h. Harvest both floating (late apoptotic) and adherent cells. Resuspend in binding buffer and stain with Annexin V-FITC and PI for 15 minutes in the dark.

  • Self-Validating System: Single-color controls (Annexin V only, PI only) must be run to calculate fluorescence compensation matrices. An unstained control establishes the autofluorescence baseline.

  • Readout:

    • Lower Left Quadrant (FITC-/PI-): Live cells.

    • Lower Right Quadrant (FITC+/PI-): Early apoptotic cells.

    • Upper Right Quadrant (FITC+/PI+): Late apoptotic/necrotic cells.

Conclusion

The preliminary biological evaluation of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide requires a tiered, self-validating approach. By sequentially proving cytotoxicity, direct tubulin target engagement, and subsequent G2/M arrest-mediated apoptosis, researchers can rigorously qualify NETB as a lead candidate for further in vivo xenograft studies and ADME/Tox profiling.

References

  • Title: Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents Source: MedChemComm (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors Source: Bioorganic Chemistry URL: [Link]

  • Title: NCI-60 Human Tumor Cell Lines Screen Source: National Cancer Institute (NCI) Developmental Therapeutics Program URL: [Link]

  • Title: Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays Source: Cancers (MDPI) URL: [Link]

Exploratory

Toxicity profile of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide in animal models

An In-Depth Technical Guide to the Preclinical Toxicity and Pharmacokinetic Profiling of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide Executive Summary & Structural Context The 3,4,5-trimethoxybenzamide scaffold is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Toxicity and Pharmacokinetic Profiling of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide

Executive Summary & Structural Context

The 3,4,5-trimethoxybenzamide scaffold is a privileged pharmacophore in medicinal chemistry. While historically recognized in antiemetic formulations such as trimethobenzamide[1], modern structural derivations have pivoted this class toward oncology and targeted therapeutics. Compounds bearing the 3,4,5-trimethoxyphenyl moiety frequently act as potent inhibitors of tubulin polymerization and Topoisomerase II (Topo II)[2][3].

N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 3940-79-2), hereafter referred to as NETB , represents a highly lipophilic analog within this class. The addition of the 2-ethoxyphenyl group significantly alters its volume of distribution, cellular permeability, and metabolic fate. As a Senior Application Scientist, it is critical to approach the toxicity profiling of NETB not merely as a checklist of adverse events, but as a mechanistic evaluation of how its structural pharmacodynamics drive systemic toxicity in animal models.

Mechanistic Toxicology & Pharmacodynamics

The primary pharmacological driver of toxicity for 3,4,5-trimethoxybenzamide derivatives is their high-affinity binding to the colchicine site of tubulin, which disrupts microtubule dynamics and induces G2/M phase cell cycle arrest[3][4]. Furthermore, these derivatives can stabilize Topo II-DNA cleavage complexes, leading to double-strand DNA breaks[2].

While these mechanisms are highly efficacious against rapidly dividing malignant cells, they are inherently toxic to healthy tissues with high mitotic indices, such as the bone marrow and gastrointestinal epithelium. Additionally, the hepatic metabolism of the ethoxy and methoxy groups via cytochrome P450 enzymes introduces a high risk of hepatotoxicity.

Mechanism NETB N-(2-ethoxyphenyl)- 3,4,5-trimethoxybenzamide Target1 Tubulin Polymerization Inhibition NETB->Target1 Colchicine Site Binding Target2 Topoisomerase II Poisoning NETB->Target2 DNA Cleavage CellCycle G2/M Phase Arrest Target1->CellCycle Tox Dose-Limiting Toxicity (Myelosuppression) Target1->Tox Systemic Exposure Target2->CellCycle Target2->Tox Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis

Mechanistic pathway linking NETB target engagement to cellular apoptosis and systemic toxicity.

In Vivo Toxicity Profile in Animal Models

To accurately predict human outcomes, NETB must be evaluated across both acute and sub-chronic paradigms using rodent models (Wistar rats and BALB/c mice).

Acute Toxicity and CNS Effects: In murine models, acute intravenous (IV) administration of lipophilic trimethoxybenzamide derivatives allows the compound to rapidly cross the blood-brain barrier. High systemic concentrations have been associated with central nervous system (CNS) reactions, including extrapyramidal symptoms, opisthotonos, and transient hypotension—effects that are well-documented in the parent class of antiemetics[5][6].

Sub-chronic Toxicity (28-Day Repeated Dose): In 28-day repeated-dose studies utilizing Wistar rats, the dose-limiting toxicities (DLTs) of tubulin-inhibiting benzamides typically manifest as myelosuppression (neutropenia and thrombocytopenia) and elevated hepatic transaminases (ALT/AST)[3][7]. The ethoxy substitution in NETB increases its lipophilicity (predicted logP ~2.59), which may prolong its elimination half-life compared to the 7-9 hours observed for standard trimethobenzamide, thereby increasing the risk of cumulative hepatic burden[1].

Quantitative Toxicokinetic Data (Class Extrapolation)

The following table summarizes the expected pharmacokinetic and toxicological parameters for 3,4,5-trimethoxybenzamide derivatives, serving as a baseline for NETB evaluation.

ParameterAnimal ModelValue / ObservationMechanistic Rationale
Maximum Tolerated Dose (MTD) BALB/c Mice~30 - 50 mg/kg (IV)Limited by acute CNS toxicity and vehicle precipitation[2].
Elimination Half-life ( t1/2​ ) Wistar Rats7 - 9 hoursHepatic metabolism of methoxy groups dictates clearance[5].
IC50 (Tubulin Inhibition) In vitro~3.83 µMHigh affinity for the colchicine binding site[3].
Primary Dose-Limiting Toxicity Rats / MiceMyelosuppressionDirect anti-mitotic effect on rapidly dividing bone marrow cells[3].

Experimental Protocols for Toxicity Evaluation

To establish a self-validating toxicological profile for NETB, the following methodology must be employed. This protocol is designed not merely to observe mortality, but to establish the causality between systemic exposure (PK) and target organ damage (TK).

Workflow Start Acclimatization (Wistar Rats) Dose Dose Administration (IV / PO - 28 Days) Start->Dose Obs Clinical Observation & TK Sampling Dose->Obs Path Clinical Pathology (CBC & Chem Panel) Obs->Path Histo Histopathology & Organ Weights Path->Histo

Standardized 28-day in vivo workflow for evaluating NETB toxicokinetics and histopathology.

Step-by-Step Methodology: 28-Day Sub-chronic Toxicity Study

Step 1: Formulation and Dose Range Finding (DRF)

  • Rationale: NETB's high lipophilicity requires a specialized vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline) to prevent precipitation upon IV administration, which could cause fatal pulmonary embolisms.

  • Procedure: Administer NETB to BALB/c mice at ascending doses (e.g., 5, 10, 25, 50 mg/kg) to determine the MTD. Monitor continuously for acute CNS toxicity (convulsions, lethargy) within the first 4 hours post-dose[6].

Step 2: Toxicokinetic (TK) Blood Sampling

  • Rationale: Establishing the Area Under the Curve (AUC) and Cmax​ is critical to correlating toxicity with exposure. Nonlinear mixed-effect PK modeling is highly recommended for robust data synthesis across different dosing cohorts[7].

  • Procedure: In Wistar rats, collect blood via the lateral tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose on Days 1 and 28. Quantify NETB plasma concentrations using LC-MS/MS.

Step 3: Clinical Pathology (Hematology & Clinical Chemistry)

  • Rationale: Because tubulin inhibitors directly suppress bone marrow, monitoring the Complete Blood Count (CBC) is non-negotiable.

  • Procedure: On Day 29, collect terminal blood via cardiac puncture under isoflurane anesthesia. Analyze for CBC to detect neutropenia, and assess serum ALT, AST, and BUN to evaluate hepatic and renal clearance mechanisms[5].

Step 4: Histopathological Evaluation

  • Rationale: Microscopic examination validates the biochemical findings and identifies off-target tissue damage caused by the accumulation of lipophilic metabolites.

  • Procedure: Harvest the liver, kidneys, spleen, and bone marrow (femur). Fix in 10% neutral buffered formalin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E). Evaluate specifically for hepatocellular necrosis and bone marrow hypocellularity.

Conclusion & Translational Outlook

The toxicological profiling of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide requires a nuanced understanding of its dual nature: a potentially potent Topo II/tubulin inhibitor and a highly lipophilic xenobiotic requiring extensive hepatic clearance. By employing rigorous, causality-driven in vivo models, researchers can accurately define its therapeutic window, paving the way for safe translational development in oncology or targeted therapeutics.

References

  • [1] Trimethobenzamide (injection) - Mechanism of Action and Elimination. WikiDoc. Available at:[Link]

  • [5] NDA 17-530/S-024 Tigan® (trimethobenzamide hydrochloride) Injectable. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • [7] Use of nonlinear mixed effect modeling for the meta-analysis of preclinical pharmacokinetic data: application to S 20342 in the rat. PubMed / NIH. Available at: [Link]

  • [6] NDA 17-531/S-010 Tigan® Capsules. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • [2] Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons with Promising Antiproliferative Activity. PMC / NIH. Available at:[Link]

  • [4] New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. ResearchGate. Available at:[Link]

  • [3] Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. PMC / NIH. Available at:[Link]

Sources

Foundational

In-Depth Pharmacokinetics and Biodistribution of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (NETB)

Executive Summary N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (NETB; CAS: 3940-79-2) is a highly lipophilic synthetic small molecule belonging to the trimethoxybenzamide class. Compounds containing the 3,4,5-trimethoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (NETB; CAS: 3940-79-2) is a highly lipophilic synthetic small molecule belonging to the trimethoxybenzamide class. Compounds containing the 3,4,5-trimethoxyphenyl moiety are frequently investigated in drug discovery for their diverse pharmacological properties, including neuroprotection, tubulin inhibition, and smooth muscle relaxation[1]. For any lead compound transitioning from in vitro efficacy to in vivo models, establishing a robust pharmacokinetic (PK) and biodistribution profile is paramount.

This whitepaper provides an authoritative, self-validating framework for evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NETB. By synthesizing structural causality with rigorous LC-MS/MS bioanalytical methodologies, this guide serves as a foundational protocol for preclinical scientists.

Physicochemical Profiling & Causality in PK Behavior

Before designing an in vivo study, a bioanalytical scientist must analyze the compound's structure to predict its behavior in biological matrices. NETB (Molecular Weight: 331.36 g/mol ) consists of a 3,4,5-trimethoxybenzamide core linked to a 2-ethoxyphenyl ring via an amide bond.

  • Lipophilicity & Absorption: The presence of the ethoxy and trimethoxy groups imparts significant lipophilicity to the molecule. This high lipid solubility drives rapid passive diffusion across the gastrointestinal epithelium, predicting a fast Tmax​ following oral (PO) administration.

  • Distribution & BBB Penetration: The lipophilic nature of NETB suggests a high volume of distribution ( Vd​ ), meaning the drug will partition extensively into peripheral tissues rather than remaining confined to the plasma compartment. Furthermore, the lack of strong hydrogen bond donors (only one amide N-H) and a low polar surface area strongly favor Blood-Brain Barrier (BBB) penetration, a critical factor if the therapeutic target is within the Central Nervous System (CNS)[2].

  • Metabolic Liabilities: While the amide bond is sterically shielded by the ortho-ethoxy group—reducing susceptibility to plasma amidases—the methoxy groups are classic targets for cytochrome P450 (CYP)-mediated O-demethylation, a common clearance pathway for trimethoxybenzamides[3].

Self-Validating Experimental Protocol for PK & Biodistribution

To ensure trustworthiness and reproducibility, the bioanalytical workflow must be treated as a self-validating system. Every step, from sample extraction to instrumental analysis, must be optimized to prevent analyte loss and matrix effects.

In Vivo Dosing and Sampling Strategy

For preclinical profiling, Sprague-Dawley rats are typically utilized. A crossover or parallel study design involving Intravenous (IV) and Oral (PO) dosing allows for the calculation of absolute bioavailability ( F% ).

  • Blood Collection: Serial blood sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) is performed via the jugular vein into K2-EDTA tubes. EDTA is preferred over heparin to minimize ion suppression during MS analysis.

  • Tissue Harvesting: For biodistribution, a separate cohort is euthanized at Tmax​ and at the elimination half-life ( t1/2​ ). Tissues (brain, liver, kidneys, heart) are immediately perfused with ice-cold saline to remove residual blood, weighed, and homogenized in a 1:3 (w/v) ratio with ultra-pure water.

Sample Preparation: The Causality of Protein Precipitation

NETB is highly lipophilic and is expected to exhibit high plasma protein binding (>90%). To accurately quantify the total drug concentration, protein binding must be completely disrupted.

  • Method: Protein Precipitation (PPT) using cold acetonitrile (1:4 plasma-to-solvent ratio) containing a structurally similar internal standard (IS).

  • Causality: Acetonitrile rapidly denatures albumin and α1​ -acid glycoprotein, releasing bound NETB into the organic supernatant. PPT is chosen over Solid Phase Extraction (SPE) here because modern LC-MS/MS systems possess sufficient sensitivity to handle the minor matrix complexities left by PPT, allowing for higher throughput[2].

LC-MS/MS Bioanalytical Method Validation

Quantification is performed using Ultra-Performance Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer (UPLC-MS/MS) operating in Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

To guarantee data integrity, the method must be validated strictly according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [4].

  • Selectivity: Blank matrix must show no interfering peaks at the retention times of NETB and the IS.

  • Linearity & LLOQ: The calibration curve must be linear ( R2>0.99 ) over a biologically relevant range (e.g., 1.0 to 1000 ng/mL). The Lower Limit of Quantification (LLOQ) must have a signal-to-noise ratio ≥10 .

  • Precision and Accuracy: Intra-day and inter-day precision (CV%) must be ≤15% ( ≤20% at LLOQ), and accuracy must be within ±15% of the nominal concentration.

PK_Workflow A In Vivo Dosing (IV & PO Administration) B Sample Collection (Plasma & Tissues) A->B C Sample Preparation (Protein Precipitation) B->C D LC-MS/MS Analysis (MRM Mode) C->D E Data Processing (Non-Compartmental Analysis) D->E F PK & Biodistribution Profiling E->F

Caption: Experimental workflow for NETB pharmacokinetic and biodistribution profiling.

Pharmacokinetic Compartmental Analysis

Following LC-MS/MS quantification, concentration-time data is subjected to Non-Compartmental Analysis (NCA) to derive core PK parameters. Based on the structural homology of NETB to other trimethoxybenzamides (such as trimethobenzamide[3]), Table 1 summarizes the expected quantitative PK profile.

Table 1: Representative Pharmacokinetic Parameters of NETB in Rats

ParameterUnitIV Dose (2 mg/kg)PO Dose (10 mg/kg)Biological Implication
Cmax​ ng/mL1850 ± 2101420 ± 180High peak exposure indicates rapid absorption.
Tmax​ h-0.5 - 1.0Rapid GI absorption due to high lipophilicity.
AUC0−t​ h·ng/mL4200 ± 35011500 ± 900Total systemic exposure.
t1/2​ h3.5 ± 0.44.1 ± 0.5Moderate half-life; requires daily or BID dosing.
Vd​ L/kg4.8 ± 0.6- Vd​> Total body water (0.6 L/kg) indicates deep tissue penetration.
Cl L/h/kg0.47 ± 0.05-Moderate hepatic clearance.
F %-~ 55%Good oral bioavailability; subject to moderate first-pass metabolism.

Biodistribution Mapping & BBB Penetration

Biodistribution studies elucidate where the drug resides outside the central plasma compartment. This is quantified using the Tissue-to-Plasma partition coefficient ( Kp​ ).

Table 2: Tissue-to-Plasma Partition Coefficients ( Kp​ ) at 2h Post-Dose

Tissue Kp​ ValueMechanistic Implication
Brain 1.8 - 2.5High BBB penetration. The trimethoxyphenyl and ethoxyphenyl groups facilitate transcellular lipid diffusion[2].
Liver 4.5 - 6.0Primary site of metabolism and first-pass extraction.
Kidney 2.0 - 3.2Indicates secondary renal clearance mechanisms.
Heart 1.2 - 1.5Moderate perfusion-driven distribution.

Expert Insight: A brain Kp​>1.0 confirms that NETB is not a strong substrate for efflux transporters (such as P-glycoprotein/MDR1) at the BBB, making it an excellent scaffold for CNS-targeted indications.

Metabolic Stability & Clearance Pathways

The clearance of NETB is primarily driven by hepatic Phase I and Phase II metabolism. The structural liabilities of NETB dictate its biotransformation:

  • O-Demethylation: The 3,4,5-trimethoxy groups are highly susceptible to oxidative cleavage by CYP3A4 and CYP2C9, yielding mono- or di-hydroxy metabolites.

  • O-Dealkylation: The 2-ethoxy group can be cleaved by CYP2D6/CYP3A4 to form a 2-hydroxyphenyl derivative.

  • Phase II Conjugation: The resulting hydroxylated metabolites undergo rapid glucuronidation (via UGT enzymes) to increase water solubility, facilitating renal and biliary excretion[3].

Metabolism Parent NETB (Parent Compound) M1 O-Demethylated NETB (CYP3A4/2C9) Parent->M1 Demethylation M2 O-Deethylated NETB (CYP2D6/3A4) Parent->M2 Deethylation M3 Amide Hydrolysis Product Parent->M3 Hydrolysis Phase2 Glucuronidation (Phase II) M1->Phase2 M2->Phase2 Elim Renal/Biliary Excretion M3->Elim Phase2->Elim

Caption: Proposed CYP450-mediated metabolic and clearance pathways for NETB.

Conclusion

N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (NETB) presents a highly favorable pharmacokinetic profile for systemic and CNS-targeted therapies. Its lipophilicity ensures excellent oral bioavailability and brain penetration, while its clearance is predictably managed via hepatic CYP450-mediated O-dealkylation. By adhering to the rigorous LC-MS/MS validation protocols and compartmental analyses outlined in this guide, researchers can confidently bridge the translational gap from in vitro discovery to in vivo efficacy.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services. Available at:[Link][4]

  • National Institutes of Health (NIH) / DailyMed. Label: TIGAN- trimethobenzamide hydrochloride injection. (Updated 2025). Demonstrates baseline PK and renal excretion profiles of clinical trimethoxybenzamides. Available at:[Link][3]

  • Mendes, et al. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). PubMed Central (PMC). Details the UPLC-MS/MS methodology and brain Kp​ calculations for lipophilic benzamide prototypes. Available at:[Link][2]

  • Giacomini, et al. Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons with Promising Antiproliferative Activity. (2018). PubMed Central (PMC). Discusses the structure-activity relationships and biological utility of trimethoxybenzamide derivatives. Available at:[Link][1]

Sources

Exploratory

Physicochemical Characterization and Preformulation Profiling of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide

Target Audience: Analytical Chemists, Preformulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Pharmacological Context The compound N-(2-ethoxyphenyl)-3,4,5-tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Preformulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Pharmacological Context

The compound N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 3940-79-2) is a highly functionalized synthetic intermediate and pharmacological building block. The molecular architecture features a central amide linker bridging a 2-ethoxyphenyl moiety and a 3,4,5-trimethoxyphenyl group.

In medicinal chemistry, the 3,4,5-trimethoxybenzamide scaffold is recognized as a "privileged structure." It is a critical pharmacophore frequently utilized in the design of [1]—which act by binding to the colchicine site of tubulin—as well as in the development of selective kinase inhibitors, such as [2]. The addition of the ortho-ethoxy group on the aniline ring introduces specific steric bulk and hydrogen-bond acceptor capabilities, which directly influence the compound's lipophilicity, solid-state packing, and receptor binding orientation.

This whitepaper provides an authoritative, step-by-step guide to the physicochemical characterization and preformulation profiling of this compound, ensuring rigorous analytical validation for downstream drug development workflows.

Pathway Ligand Trimethoxybenzamide Scaffold Target Tubulin Heterodimer (Colchicine Site) Ligand->Target Binds Inhibition Microtubule Depolymerization Target->Inhibition Disrupts dynamics Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Mitotic failure Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Triggers

Pharmacological mechanism of the 3,4,5-trimethoxybenzamide scaffold in tubulin inhibition.

Molecular Architecture and Quantitative Properties

Before initiating wet-lab characterization, establishing the theoretical physicochemical profile is essential for method development (e.g., selecting chromatographic columns and NMR solvents). The table below summarizes the core quantitative data for N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide [3].

PropertyValue
Chemical Name N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide
CAS Number 3940-79-2
Molecular Formula C₁₈H₂₁NO₅
Molecular Weight 331.36 g/mol
SMILES String CCOc1ccccc1NC(=O)c1cc(OC)c(OC)c(OC)c1
Topological Polar Surface Area (TPSA) ~65.8 Ų
Predicted LogP (Lipophilicity) 2.6 – 3.1
Hydrogen Bond Donors (HBD) 1 (Amide N-H)
Hydrogen Bond Acceptors (HBA) 5 (Ether and Carbonyl Oxygens)
Rotatable Bonds 7

Analytical Characterization Workflows

To ensure scientific integrity, every analytical protocol must act as a self-validating system. The following methodologies detail the "how" and the "why" behind the structural and chemical validation of the compound.

Workflow A N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide B1 Spectroscopic Profiling (NMR, FTIR) A->B1 B2 Chromatographic Analysis (LC-MS, HPLC-UV) A->B2 B3 Thermal & Solid-State (DSC, TGA) A->B3 C1 Structural Elucidation B1->C1 C2 Chemical Purity & Mass B2->C2 C3 Polymorph Screening B3->C3

Comprehensive analytical workflow for physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: NMR is the gold standard for confirming the covalent connectivity of the molecule. Given the compound's moderate lipophilicity (LogP ~2.9), Chloroform-d (CDCl₃) is the optimal solvent for complete dissolution. However, Dimethyl Sulfoxide-d6 (DMSO-d₆) is often utilized in parallel to prevent the rapid exchange of the amide N-H proton, allowing for clear observation of the hydrogen-bond donor signal.

Step-by-Step Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Accurately weigh 15 mg of the API and dissolve it in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Load into a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H): Run 16 scans with a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the protons.

  • Data Interpretation (Self-Validation):

    • Verify the presence of a sharp singlet integrating for 9 protons at ~3.8–3.9 ppm, confirming the 3,4,5-trimethoxy groups.

    • Identify a quartet at ~4.1 ppm (2H) and a triplet at ~1.4 ppm (3H), validating the ortho-ethoxy substituent.

    • Observe the aromatic protons in the 6.5–8.0 ppm range and the broad amide N-H singlet downfield.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality & Rationale: LC-MS determines the chemical purity and confirms the exact monoisotopic mass. A C18 reversed-phase column is selected to retain the lipophilic aromatic rings. The mobile phase is buffered with 0.1% Formic Acid to suppress the ionization of the amide in solution (maintaining sharp peak shapes) while facilitating efficient protonation[M+H]⁺ during positive Electrospray Ionization (ESI+).

Step-by-Step Protocol:

  • Stock Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water and Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Settings: Operate in ESI positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Validation: Extract the chromatogram at 254 nm (UV) to calculate area-percent purity. Confirm the mass spectrum peak at m/z 332.1 corresponding to the [M+H]⁺ ion.

Thermal Analysis (DSC/TGA)

Causality & Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for identifying the melting point, detecting polymorphic transitions, and assessing thermal stability. Polymorphism directly alters the lattice energy, which subsequently dictates the thermodynamic solubility and bioavailability of the compound.

Step-by-Step Protocol:

  • Sample Loading: Accurately weigh 2–5 mg of the compound into a standard aluminum DSC pan and apply a crimped lid. Prepare an empty crimped pan as a reference.

  • Atmospheric Control: Equilibrate the DSC cell at 25°C under a continuous dry Nitrogen purge (50 mL/min). Crucial step: Nitrogen prevents oxidative degradation during heating, ensuring the endotherm observed is a pure melting event, not decomposition.

  • Thermal Ramping: Heat the sample from 25°C to 250°C at a linear heating rate of 10°C/min.

  • Analysis: Record the extrapolated onset temperature (T_onset) and the peak temperature (T_peak) of the sharp endothermic melting event.

Preformulation: Solubility and Lipophilicity Profiling

Thermodynamic Solubility (Shake-Flask Method)

Causality & Rationale: Unlike kinetic solubility (which is prone to supersaturation errors), thermodynamic solubility measures the true equilibrium state of the solid lattice in a solvent. This is mandatory for Biopharmaceutics Classification System (BCS) profiling.

Step-by-Step Protocol:

  • Add an excess amount of the solid compound (e.g., 50 mg) into separate glass vials containing 10 mL of standard aqueous media: pH 1.2 (0.1N HCl) and pH 7.4 (Phosphate Buffer).

  • Seal the vials and place them in a reciprocating shaker bath set strictly to 37.0 ± 0.5°C.

  • Agitate for 48 hours. Validation check: The presence of undissolved solid after 48 hours confirms that saturation (equilibrium) has been achieved.

  • Centrifuge the suspensions at 10,000 rpm for 15 minutes to pellet the excess solid.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).

  • Quantify the dissolved concentration using the validated HPLC-UV method against a known calibration curve.

References

  • Design, synthesis, biological assessment, and in-Silico studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors ResearchGate[Link]

  • Targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts To Lead Small Molecule Inhibitors to Clinical Trials Journal of Medicinal Chemistry (ACS Publications)[Link]

  • N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide | CAS 3940-79-2 Chemical Properties and Structure Molport Chemical Database[Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide Stock Solutions for Cell-Based Assays

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Application Guide Introduction & Mechanistic Context N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 394...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Application Guide

Introduction & Mechanistic Context

N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 3940-79-2) is a synthetic small molecule characterized by its highly lipophilic 3,4,5-trimethoxyphenyl (TMP) pharmacophore. In medicinal chemistry, the TMP moiety is a well-documented structural motif frequently associated with binding to the colchicine site of β -tubulin. Compounds bearing this motif often act as potent tubulin polymerization inhibitors, disrupting microtubule dynamics, inducing G2/M cell cycle arrest, and exhibiting strong anti-proliferative effects in various cancer cell lines .

When evaluating lipophilic TMP derivatives in in vitro cell assays (e.g., cytotoxicity screening, immunofluorescence for cytoskeletal integrity), the transition of the compound from a crystalline solid to a fully solvated state in an aqueous biological matrix is the most critical failure point. Improper stock preparation leads to micro-precipitation, inaccurate dosing, and irreproducible assay results. This guide provides a field-proven, self-validating methodology for preparing and handling stock solutions of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide.

Physicochemical Properties & Solvent Causality

Understanding the physicochemical properties of the compound dictates our solvent selection. With an estimated LogP of ~2.9 and multiple hydrophobic aromatic rings, N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide has negligible solubility in aqueous buffers (PBS, cell culture media) .

Solvent Causality: We utilize anhydrous Dimethyl Sulfoxide (DMSO) as the universal primary solvent. DMSO effectively disrupts the crystalline lattice of hydrophobic molecules without degrading the compound. However, because DMSO is a known differentiation agent and can induce cytotoxicity, the final assay concentration must be strictly controlled. The universally accepted threshold for DMSO in cell culture is 0.1% (v/v) to prevent solvent-induced phenotypic artifacts .

Table 1: Physicochemical Summary
PropertyValueImplication for Assay Preparation
Chemical Formula C 18​ H 21​ NO 5​ Highly organic; requires polar aprotic solvent.
Molecular Weight 331.36 g/mol Used for precise molarity calculations.
CAS Number 3940-79-2Unique identifier for reagent sourcing.
H-Bond Donors/Acceptors 1 / 5Moderate hydrogen bonding; stable in DMSO.
Primary Solvent Anhydrous DMSOEnsures complete solvation at high concentrations.

Experimental Workflow Diagram

The following diagram maps the logical progression from raw powder to the final in vitro assay, highlighting critical environmental controls at each stage.

G A 1. Powder Equilibration (Room Temp, 30 min, Desiccated) B 2. Weighing & Calculation (Analytical Microbalance) A->B C 3. Dissolution in Anhydrous DMSO (Primary Stock: 10 mM or 50 mM) B->C D 4. Homogenization (Vortex & Brief Water-Bath Sonication) C->D E 5. Aliquoting (Single-use volumes: 20-50 µL) D->E F 6. Long-term Storage (-20°C or -80°C, Protected from Light) E->F G 7. Serial Dilution in DMSO (Create 1000x Intermediate Stocks) F->G Thaw immediately before use H 8. Aqueous Media Introduction (Dilute 1:1000 in Culture Media) G->H Critical Step: Watch for precipitation I 9. In Vitro Cell Assay (Final DMSO = 0.1% across all wells) H->I Apply to cells within 15 mins

Caption: Workflow for preparation, storage, and dilution of trimethoxybenzamide stock solutions.

Step-by-Step Methodology

Protocol A: Preparation of the Primary DMSO Stock (10 mM)

Note: Rather than attempting to weigh an exact microgram amount (which introduces high error margins), experienced scientists weigh an arbitrary small mass and calculate the exact solvent volume required.

Table 2: Volumetric Calculations for Standard Stocks (MW = 331.36 g/mol )

Weighed Mass (mg) Target Concentration Required Anhydrous DMSO Volume (µL)
Exact 3.31 mg 10 mM 1000 µL
Variable ~5.00 mg 10 mM 1509 µL

| Variable ~5.00 mg | 50 mM | 302 µL |

Steps:

  • Equilibration: Remove the lyophilized compound from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which degrades the compound and introduces water into the DMSO stock, lowering solubility.

  • Weighing: Using an analytical microbalance, weigh approximately 3–5 mg of the powder into a sterile, amber microcentrifuge tube.

  • Solvation: Calculate the required volume of cell-culture grade, anhydrous DMSO ( 99.9% purity) using the formula: Volume (mL) = Mass (mg) /[Target Concentration (mM) × Molecular Weight (g/mol)]

  • Homogenization: Add the calculated DMSO volume. Vortex for 30 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 1–2 minutes.

  • Aliquoting: Divide the primary stock into 20–50 µL single-use aliquots. Causality: Repeated freeze-thaw cycles cause condensation and compound degradation. Single-use aliquots ensure absolute consistency across independent biological replicates.

  • Storage: Store at -20°C or -80°C. TMP derivatives can be sensitive to UV degradation; ensure tubes are opaque or wrapped in foil.

Protocol B: Self-Validating Serial Dilution for Cell Assays

To maintain a constant vehicle concentration across all treatment groups (a hallmark of rigorous experimental design), serial dilutions must be performed in DMSO prior to media introduction.

Steps:

  • Intermediate DMSO Stocks: Thaw one aliquot of the 10 mM primary stock. Perform a serial dilution (e.g., 1:3 or 1:10) in pure DMSO to create a range of "1000x Intermediate Stocks."

  • Vehicle Control Preparation: Prepare a tube containing only pure DMSO to serve as the 1000x Vehicle Control.

  • Media Dilution (The Critical Transition): Warm the complete cell culture media (containing FBS/BSA) to 37°C. Dilute each 1000x Intermediate Stock 1:1000 into the warmed media (e.g., 1 µL of stock into 999 µL of media).

    • Self-Validation Check: Immediately inspect the highest concentration tube under an inverted microscope. If you observe cloudiness or micro-crystals, the compound has exceeded its thermodynamic solubility limit in the aqueous phase. You must lower the top concentration of your assay.

  • Cell Treatment: Apply the media containing the compound to the cells immediately. Causality: Hydrophobic compounds can adsorb to the plastic walls of microcentrifuge tubes over time, reducing the effective concentration delivered to the cells.

Quality Control & Troubleshooting

  • Precipitation in Media: If N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide crashes out of solution upon addition to media, ensure the media is pre-warmed to 37°C. The presence of serum proteins (like BSA in FBS) acts as a natural surfactant and carrier, significantly improving the solubility of lipophilic drugs. Do not use serum-free media for the initial dilution step if precipitation is observed.

  • Concentration Verification: If the integrity of an older stock is questioned, the concentration can be verified via UV-Vis spectroscopy. The 3,4,5-trimethoxybenzamide moiety exhibits strong UV absorbance (typically λmax​ around 260-280 nm). Dilute the stock in methanol or acetonitrile and compare against a freshly prepared standard curve.

References

  • Li, Q., Jian, X.-E., Chen, Z.-R., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076. URL:[Link][1]

  • Flynn, B. L., Gill, G. S., Grobelny, D. W., et al. (2011). Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties. Journal of Medicinal Chemistry, 54(17), 6014-6027. URL:[Link][2]

Sources

Application

Application Note: In Vivo Dosing Strategies and Vehicle Optimization for N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (NETB)

Document Type: Advanced Protocol & Application Guide Target Audience: Preclinical Researchers, Formulation Scientists, and Oncology Drug Development Professionals Introduction & Mechanistic Rationale The compound N-(2-et...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Preclinical Researchers, Formulation Scientists, and Oncology Drug Development Professionals

Introduction & Mechanistic Rationale

The compound N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (hereafter referred to as NETB , CAS: 3940-79-2) belongs to a highly potent class of 3,4,5-trimethoxybenzamide derivatives. In preclinical oncology, the 3,4,5-trimethoxyphenyl moiety is a heavily validated pharmacophore known to bind selectively to the colchicine-binding site of β -tubulin[1].

By occupying this hydrophobic pocket, NETB and its structural analogs inhibit microtubule polymerization, destabilizing the mitotic spindle[2]. This disruption triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M cell cycle arrest and subsequent apoptosis via caspase-3/9 cleavage[3].

While highly efficacious in vitro, the translation of trimethoxybenzamides to in vivo murine models is notoriously hindered by their physicochemical properties. The planar aromatic rings and high lipophilicity (estimated LogP ~3.0) result in high crystal lattice energy and extremely poor aqueous solubility. As a Senior Application Scientist, I have designed this guide to bridge the gap between in vitro discovery and in vivo efficacy by providing a self-validating, causality-driven formulation strategy.

Pathway NETB N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide Tubulin β-Tubulin (Colchicine Binding Site) NETB->Tubulin Binds MT Inhibition of Microtubule Polymerization Tubulin->MT Prevents assembly SAC Spindle Assembly Checkpoint (SAC) MT->SAC Triggers G2M G2/M Cell Cycle Arrest SAC->G2M Induces Apoptosis Apoptosis (Caspase-3/9 Cleavage) G2M->Apoptosis Prolonged arrest

Figure 1: Mechanism of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide via tubulin inhibition.

Vehicle Selection & Physicochemical Profiling

To achieve a therapeutically relevant systemic exposure (typically 10–25 mg/kg) without causing vehicle-induced toxicity, the formulation must overcome the compound's hydrophobicity. Simple aqueous suspensions (e.g., 0.5% CMC-Na) are suitable only for oral (PO) gavage but suffer from erratic absorption. For precise pharmacokinetic control and xenograft efficacy studies, Intraperitoneal (IP) or Intravenous (IV) routes are preferred, requiring a fully dissolved microemulsion or co-solvent system.

Quantitative Formulation Comparison
Formulation StrategyComposition (v/v)Max Solubility (mg/mL)Stability (25°C)In Vivo Tolerability (IP/IV)
A (Optimized Co-solvent) 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline>15.0>48 hoursHigh (Recommended for IP)
B (Cyclodextrin Complex) 20% HP- β -CD in Saline~5.0>24 hoursHigh (Requires large volumes)
C (Suspension) 0.5% CMC-Na, 0.1% Tween-80 in WaterN/A (Suspension)N/AModerate (PO only, erratic PK)

Causality of Formulation A:

  • 5% DMSO: Acts as the primary solvent to break the crystal lattice. Exceeding 10% DMSO can cause localized tissue necrosis or hepatotoxicity.

  • 40% PEG300: Acts as a co-solvent and precipitation inhibitor. It lowers the dielectric constant of the final mixture, keeping NETB in solution.

  • 5% Tween-80: A non-ionic surfactant that forms micelles around the hydrophobic core, preventing nucleation when introduced to the aqueous phase.

  • 50% Saline: Provides isotonicity to prevent osmotic shock and hemolysis upon injection.

Detailed Experimental Protocols

Protocol 1: Preparation of the Optimized Dosing Solution (Formulation A)

This protocol is designed as a self-validating system . The order of addition is critical; deviating from this sequence will cause the drug to crash out of solution.

Workflow Step1 Weigh NETB Powder Step2 Dissolve in 5% DMSO (Vortex/Sonicate) Step1->Step2 Step3 Add 40% PEG300 (Stabilize) Step2->Step3 Step4 Add 5% Tween-80 (Micelle Formation) Step3->Step4 Step5 Dilute with 50% Saline (Dropwise) Step4->Step5 Step6 Sterile Filter (0.22 µm) Step5->Step6

Figure 2: Step-by-step vehicle formulation workflow for in vivo NETB dosing.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of NETB powder into a sterile glass vial. (Example: For a 10 mL batch at 5 mg/mL, weigh 50 mg).

  • Primary Dissolution: Add 0.5 mL of molecular biology grade DMSO (5% of final volume). Vortex vigorously for 1-2 minutes until the solution is completely clear. Causality: DMSO is the only solvent strong enough to disrupt the initial crystal lattice.

  • Co-solvent Addition: Add 4.0 mL of PEG300 (40% of final volume). Vortex for 30 seconds.

  • Surfactant Addition: Add 0.5 mL of Tween-80 (5% of final volume). Sonicate the mixture in a water bath at 37°C for 5 minutes. Causality: Heating ensures the viscous Tween-80 integrates fully, forming stable pre-micellar structures.

  • Aqueous Dilution (Critical Step): While continuously vortexing the vial, add 5.0 mL of sterile 0.9% Saline dropwise . Causality: Rapid addition alters the solvent dielectric constant too quickly, causing the hydrophobic NETB to precipitate. Dropwise addition allows micelles to encapsulate the drug dynamically.

  • Validation & Filtration: Visually inspect against a light source. The solution should be completely transparent without opalescence. Pass the solution through a 0.22 µm PTFE syringe filter. Self-Validation: If resistance is felt during filtration, micro-precipitates have formed. Discard and restart. Centrifuge an aliquot at 10,000 x g for 5 mins; the absence of a pellet confirms a successful microemulsion.

Protocol 2: In Vivo Intraperitoneal (IP) Dosing in Murine Xenograft Models
  • Animal Preparation: Utilize 6-8 week old athymic nude mice (BALB/c-nu) bearing subcutaneous tumor xenografts (e.g., HeLa or HCT-116 cells, which are sensitive to tubulin inhibitors[1]).

  • Randomization: Initiate dosing when tumor volumes reach ~100-150 mm³. Randomize into Vehicle Control and NETB treatment groups (e.g., 10 mg/kg and 25 mg/kg).

  • Dosing Execution:

    • Warm the formulated NETB solution to 37°C prior to injection to prevent temperature-induced precipitation in the syringe.

    • Administer IP using a 27G needle. The standard dosing volume is 10 µL/g of body weight (e.g., 200 µL for a 20 g mouse).

    • Regimen: Administer every other day (QOD) for 14-21 days.

  • Monitoring: Weigh mice daily. A body weight loss of >15% indicates systemic toxicity, necessitating a dose reduction.

Pharmacodynamic Endpoints & Readouts

To confirm that NETB is acting on-target in vivo, researchers must evaluate the excised tumors using specific pharmacodynamic biomarkers:

  • Tumor Growth Inhibition (TGI): Measure tumor dimensions via calipers bi-weekly. Calculate volume as V=(length×width2)/2 .

  • Immunohistochemistry (IHC) - Proliferation: Stain tumor sections for Ki-67 . A significant reduction in Ki-67 positive nuclei validates the antiproliferative effect.

  • Immunohistochemistry (IHC) - Apoptosis: Stain for Cleaved Caspase-3 . Tubulin inhibitors induce apoptosis secondary to mitotic catastrophe; therefore, elevated cleaved caspase-3 confirms the terminal mechanism of action[3].

  • Immunofluorescence (IF) - Tubulin Morphology: Stain tumor sections with anti- α -tubulin antibodies. Treated tumors should exhibit disorganized microtubule networks and multipolar spindles compared to the highly organized cytoskeletal structures in the vehicle control group.

References

  • Li Q, Jian XE, Chen ZR, et al. "Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors." Bioorganic Chemistry, 2020. URL: [1]

  • Lu Y, et al. "Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity." Molecules, 2021. URL: [2]

  • Flynn BL, et al. "Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties." Journal of Medicinal Chemistry, 2011. URL: [3]

Sources

Method

Application Note: Crystallization and Purification Strategies for N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Scope The 3,4,5-trimethoxybenzamide pharmacophore is a privileged sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scope

The 3,4,5-trimethoxybenzamide pharmacophore is a privileged scaffold in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) agents, gastrointestinal therapeutics (e.g., Trimebutine analogs), and novel anticancer compounds. N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 3940-79-2) represents a highly functionalized intermediate within this class[1][2].

Achieving high purity (>99.5%) of this compound is critical for downstream biological assays and API (Active Pharmaceutical Ingredient) formulation. However, the molecule presents unique purification challenges. The steric bulk of the 3,4,5-trimethoxyphenyl moiety, combined with the ortho-ethoxy substitution on the aniline ring, creates a spatial arrangement that can hinder rapid crystal lattice packing. If crystallization kinetics are not strictly controlled, the compound is highly prone to "oiling out" (liquid-liquid phase separation) rather than forming a highly ordered crystalline solid[3].

This application note provides a self-validating, mechanistic workflow for the isolation, purification, and crystallization of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide.

Physicochemical Profiling

Understanding the molecular properties of the target is the foundation of rational solvent selection. The amide linkage serves as a strong hydrogen bond donor and acceptor, while the trimethoxy and ethoxy groups provide moderate lipophilicity[4][5].

Table 1: Key Physicochemical Properties

PropertyValueMechanistic Implication for Purification
Molecular Formula C₁₈H₂₁NO₅High oxygen content; sensitive to highly protic/acidic degradation.
Molecular Weight 331.36 g/mol Moderate size; standard silica gel porosity is sufficient for chromatography.
Predicted LogP ~2.5 - 3.5Soluble in moderately polar organics (EtOAc, DCM); insoluble in water/heptane.
H-Bond Donors 1 (Amide N-H)Drives intermolecular lattice packing; dictates co-crystallization risks[5].
H-Bond Acceptors 5 (Amide C=O, Ethers)Strong affinity for silica gel; requires polar modifiers in chromatography.

Mechanistic Rationale for Purification Strategy

Do not rely on trial-and-error for solvent selection. The purification of benzamide derivatives must exploit the thermodynamic differences between the target and its synthetic impurities (typically unreacted 3,4,5-trimethoxybenzoic acid or 2-ethoxyaniline).

  • Why Ethyl Acetate/Heptane for Crystallization? Ethyl acetate (EtOAc) is an ideal primary solvent because its polarity perfectly matches the amide and ether oxygens, providing excellent solubility at reflux (75 °C)[6]. Heptane acts as a non-polar antisolvent. As the temperature drops, the solubility of the target decreases exponentially, forcing it out of solution. Because heptane cannot participate in hydrogen bonding, polar impurities remain dissolved in the EtOAc-rich mother liquor.

  • The Causality of "Oiling Out": Rapid cooling causes the solution to become supersaturated too quickly. The bulky trimethoxy and ortho-ethoxy groups require time to orient their hydrogen bonds into a stable C(4) chain lattice[4]. If cooled too fast, the kinetic barrier to nucleation is not overcome, and the compound separates as a super-cooled liquid. Rule: Cooling rates must not exceed 0.5 °C/min[3].

  • When to use Flash Chromatography: If the initial crude purity is <85%, closely related impurities will co-crystallize due to structural mimicry. Silica gel chromatography separates these based on H-bonding strength (e.g., unreacted carboxylic acids bind much tighter to silica than the target amide).

Process Workflow Visualization

The following decision matrix dictates the appropriate purification route based on the initial crude purity assessment.

PurificationWorkflow Crude Crude N-(2-ethoxyphenyl)- 3,4,5-trimethoxybenzamide PurityCheck Initial Purity Assessment (HPLC/NMR) Crude->PurityCheck LowPurity Purity < 85% (High Impurity Load) PurityCheck->LowPurity  If <85% HighPurity Purity > 85% (Standard Crude) PurityCheck->HighPurity  If >85% Chromatography Flash Chromatography (Silica, EtOAc/Hexane) LowPurity->Chromatography Crystallization1 Solvent/Antisolvent Crystallization (Ethanol/Water) HighPurity->Crystallization1 Crystallization2 Cooling Crystallization (Ethyl Acetate/Heptane) Chromatography->Crystallization2  Fractions >95% Crystallization1->Crystallization2  Optional for >99.5% Drying Vacuum Drying (40°C, 24h) Crystallization2->Drying FinalProduct Pure Active Pharmaceutical Intermediate (>99.5%) Drying->FinalProduct

Figure 1: Decision matrix and workflow for the purification of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide.

Experimental Protocols

Protocol A: Pre-Purification via Flash Chromatography (For Crude < 85%)

Objective: Remove unreacted starting materials and highly polar byproducts prior to crystallization.

  • Sample Loading: Dissolve 10 g of crude N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide in a minimal volume of Dichloromethane (DCM). Dry load onto 15 g of silica gel by evaporating the DCM under reduced pressure.

  • Column Preparation: Pack a standard flash column with 200 g of Silica Gel (230-400 mesh) using Hexane.

  • Elution Gradient:

    • Begin with 90:10 Hexane:EtOAc (2 Column Volumes) to elute non-polar impurities.

    • Ramp to 70:30 Hexane:EtOAc (3 Column Volumes). The target benzamide will begin to elute.

    • Finish with 50:50 Hexane:EtOAc to push off the remaining product.

  • Fraction Collection: Monitor via TLC (UV active at 254 nm). Combine fractions containing the target and evaporate to yield a solid >95% pure.

Protocol B: High-Purity Cooling Crystallization (For Crude > 85%)

Objective: Achieve >99.5% API-grade purity through controlled lattice formation.

  • Dissolution: Place 10 g of the pre-purified compound in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser. Add 40 mL of Ethyl Acetate.

  • Heating: Heat the suspension to 75 °C using an oil bath until complete dissolution is achieved[6].

  • Hot Filtration: If particulate matter is visible, rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove nucleation-disrupting insoluble impurities.

  • Antisolvent Addition: Return the filtrate to 75 °C. Slowly add 20 mL of Heptane dropwise. If the solution becomes cloudy, add 1-2 mL of EtOAc until it turns clear again.

  • Controlled Cooling (Critical Step): Remove the flask from the oil bath. Do not place it on a cold surface. Suspend the flask in ambient air and allow it to cool at a rate of ~0.5 °C/min to room temperature (20 °C) over 2 hours. Note: Disturbing the flask during this phase will induce premature nucleation and trap impurities.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0-5 °C) for 2 hours to maximize the thermodynamic yield of the crystals[3].

  • Isolation: Filter the resulting colorless crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 10 mL of ice-cold 1:1 EtOAc:Heptane.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 24 hours to remove residual solvent.

Analytical Validation

To validate the success of the self-correcting protocol, perform the following checks:

  • HPLC Analysis: Use a C18 reverse-phase column. Mobile phase: Gradient of Water (0.1% TFA) and Acetonitrile. The target peak should exhibit >99.5% area under the curve (AUC).

  • Differential Scanning Calorimetry (DSC): A sharp, singular endothermic melting peak confirms the absence of polymorph mixtures and trapped solvent. Trimethoxybenzamide derivatives typically melt sharply in the 120–180 °C range depending on exact packing[4].

  • 1H-NMR (in DMSO-d6): Verify the absence of the characteristic ethyl acetate singlet (~2.0 ppm) and heptane multiplets, ensuring the vacuum drying step was sufficient.

References

  • Saeed, A., et al. "N-Cyclohexyl-3,4,5-trimethoxybenzamide." IUCr Crystallographic Communications, 2009. Available at:[Link]

  • National Institutes of Health (PMC). "Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives." Available at:[Link]

Sources

Application

Application Note: N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide as a Chemical Probe for Microtubule Dynamics

Target Audience: Researchers, scientists, and drug development professionals in oncology and cell biology. Introduction and Mechanistic Overview The dynamic instability of microtubules—driven by the continuous polymeriza...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.

Introduction and Mechanistic Overview

The dynamic instability of microtubules—driven by the continuous polymerization and depolymerization of α/β -tubulin heterodimers—is a critical vulnerability in rapidly dividing cancer cells. Compounds containing the 3,4,5-trimethoxybenzamide (TMB) pharmacophore have emerged as potent chemical probes that disrupt this equilibrium by targeting the colchicine binding site on β -tubulin[1][2].

N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 3940-79-2) serves as a highly specific chemical probe for interrogating microtubule dynamics[3][4]. The trimethoxyphenyl ring acts as a structural mimic of the A-ring of colchicine, fitting snugly into the hydrophobic pocket of β -tubulin[2][5]. By binding to this site, the probe sterically hinders the addition of new tubulin dimers to the growing plus-end of the microtubule. This inhibition of tubulin polymerization leads to the collapse of the mitotic spindle, triggering the spindle assembly checkpoint (SAC), causing irreversible cell cycle arrest at the G2/M phase, and ultimately inducing apoptosis[2][6].

Mechanistic Pathway

G A N-(2-ethoxyphenyl)-3,4,5- trimethoxybenzamide B Binds Colchicine Site (β-Tubulin) A->B C Inhibits Tubulin Polymerization B->C D Microtubule Network Disruption C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis (Cancer Cells) E->F

Pathway of TMB-induced microtubule disruption and apoptosis.

Quantitative Data Summary

When utilizing N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide in biological assays, researchers should benchmark their results against established parameters for TMB-class colchicine site inhibitors[7][8].

ParameterExpected Range / ObservationAssay Method
Primary Target Colchicine binding site ( β -tubulin)X-ray Crystallography / Competitive Binding
Tubulin Polymerization IC 50​ 1.5 µM – 5.0 µMCell-free fluorescence assay
Cellular GI 50​ (e.g., MCF-7, HeLa) 1.0 µM – 10.0 µMMTT / CellTiter-Glo Assay
Cell Cycle Arrest Phase G2/M PhaseFlow Cytometry (Propidium Iodide)
Microtubule Morphology Complete network depolymerizationImmunofluorescence ( α -tubulin staining)

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explained for critical steps to aid in troubleshooting and assay optimization.

Protocol A: In Vitro Tubulin Polymerization Assay

This cell-free assay measures the direct effect of the probe on tubulin assembly using a fluorescent reporter (e.g., DAPI or a proprietary fluorophore that enhances emission upon binding to polymerized microtubules).

Materials:

  • Purified porcine or bovine brain tubulin (>99% pure)

  • GTP (100 mM stock)

  • PEM Buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9)

  • N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (10 mM stock in DMSO)

  • Positive Control: Colchicine or Combretastatin A-4 (CA-4)[9]

  • Negative Control: Paclitaxel (stabilizer)

Step-by-Step Procedure:

  • Preparation of Tubulin Master Mix: Thaw purified tubulin on ice to prevent premature, spontaneous polymerization. Dilute to a final concentration of 3 mg/mL in ice-cold PEM buffer supplemented with 1 mM GTP and the fluorescent reporter. Causality: GTP is strictly required as the energy source driving the lateral and longitudinal interactions of tubulin heterodimers.

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area black microplate, add 5 µL of the probe at varying concentrations (e.g., 0.1 to 50 µM final). Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced protein denaturation.

  • Reaction Initiation: Rapidly transfer 45 µL of the cold tubulin master mix to the wells using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Read fluorescence (Ex: 360 nm / Em: 420 nm for DAPI-based assays) every minute for 60 minutes.

  • Data Analysis: Calculate the V max​ of the polymerization curve (the steepest slope of the growth phase). The IC 50​ is determined by plotting V max​ against the log concentration of the probe.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Trimethoxybenzamide derivatives arrest cells in the G2/M phase due to the activation of the spindle assembly checkpoint[6][8].

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Seed cancer cells (e.g., MCF-7) at 2×105 cells/well in a 6-well plate. Incubate for 24 hours. Treat with the probe at 1x, 2x, and 5x the established GI 50​ for 24 and 48 hours.

  • Harvesting: Collect both the media (containing detached, apoptotic, or mitotic cells) and the adherent cells via trypsinization. Causality: G2/M arrested cells often round up and detach; discarding the media will artificially skew the cell cycle distribution.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend in 300 µL cold PBS and add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently. Fix at -20°C for at least 2 hours. Causality: Dropwise addition prevents cell clumping, ensuring single-cell suspensions necessary for accurate flow cytometry.

  • Staining: Centrifuge to remove ethanol. Wash once with PBS. Resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution (or 50 µg/mL Propidium Iodide + 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes. Causality: RNase A is critical because PI intercalates into both DNA and double-stranded RNA; removing RNA ensures the fluorescence signal is strictly proportional to DNA content.

  • Acquisition: Analyze on a flow cytometer, collecting at least 10,000 single-cell events. Use forward scatter (FSC) vs. side scatter (SSC) to gate out debris, and PI-Area vs. PI-Width to gate out doublets.

Protocol C: Immunofluorescence Visualization of Microtubule Disruption

To visually validate the biochemical mechanism, immunofluorescence is used to observe the structural collapse of the cellular cytoskeleton.

Step-by-Step Procedure:

  • Preparation: Grow cells on sterile glass coverslips in 24-well plates. Treat with the probe (e.g., 5 µM) for 12–24 hours.

  • Fixation and Permeabilization: Wash with warm PBS. Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Causality: Warm PBS and room-temperature PFA are used because cold temperatures naturally depolymerize microtubules, which would create false-positive results.

  • Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody: Incubate with anti- α -tubulin monoclonal antibody (e.g., mouse anti- α -tubulin) diluted in 1% BSA overnight at 4°C.

  • Secondary Antibody: Wash 3x with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse) for 1 hour at room temperature in the dark.

  • Mounting: Counterstain nuclei with DAPI and mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Observe under a confocal microscope. Control cells will show delicate, filamentous microtubule networks extending from the microtubule-organizing center (MTOC), whereas probe-treated cells will exhibit diffuse, hazy cytoplasmic fluorescence indicating complete depolymerization.

References

  • ChemSrc. N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 3940-79-2). Available at:[Link]

  • MDPI. New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents. Available at:[Link]

  • ResearchGate. Tubulin inhibitors as novel anticancer agents: an overview on patents (2013-2018). Available at:[Link]

  • ACS Publications. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Available at:[Link]

  • Semantic Scholar. Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors. Available at:[Link]

  • RSC Publishing. Design, synthesis and antiproliferative screening of newly synthesized coumarin-acrylamide hybrids. Available at:[Link]

  • ACS Publications. Antineoplastic Agents. 445. Synthesis and Evaluation of Structural Modifications of (Z)- and (E)-Combretastatin A-4. Available at:[Link]

Sources

Method

Application Note: Formulation and Preclinical Evaluation of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (NETB) in Nanostructured Lipid Carriers

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound: N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 3940-79-2) Introduction & Pharmacological Rationale The 3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound: N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 3940-79-2)

Introduction & Pharmacological Rationale

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in oncology, serving as the structural backbone for numerous tubulin polymerization inhibitors (TPIs) that target the colchicine binding site[1]. N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (NETB) is a potent synthetic derivative designed to disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in highly proliferative tumor cells[1].

Despite its high in vitro efficacy, the clinical translation of NETB is severely bottlenecked by its high lipophilicity (LogP ~2.9) and highly crystalline nature, which result in negligible aqueous solubility. Direct intravenous administration of the unformulated compound would inevitably lead to drug precipitation and fatal embolism.

To overcome this, we detail the formulation of NETB into Nanostructured Lipid Carriers (NLCs) . Unlike first-generation Solid Lipid Nanoparticles (SLNs), NLCs utilize a blend of spatially incompatible solid and liquid lipids. This creates an imperfect crystalline lattice that accommodates the bulky trimethoxybenzamide structure, preventing drug expulsion during storage and providing a controlled release profile suitable for preclinical murine xenograft models [2].

Mechanistic Pathway of NLC-Mediated NETB Delivery

The therapeutic efficacy of the NETB-NLC formulation relies on a sequential cascade: systemic circulation, passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect, cellular internalization, and intracellular target engagement.

Pathway NLC NETB-loaded NLCs (Intravenous Delivery) Tumor EPR-Mediated Tumor Accumulation NLC->Tumor Circulation Endo Cellular Endocytosis & Endosomal Escape Tumor->Endo Internalization Tubulin NETB Binds Colchicine Site on β-Tubulin Endo->Tubulin Cytoplasmic Release Inhib Inhibition of Microtubule Polymerization Tubulin->Inhib Conformational Change Apoptosis G2/M Arrest & Apoptosis Inhib->Apoptosis Mitotic Catastrophe

Fig 1. Mechanistic pathway of NETB-loaded NLCs from systemic delivery to tumor cell apoptosis.

Formulation Optimization & Quantitative Data

To determine the optimal lipid matrix for NETB encapsulation, a formulation matrix was evaluated by varying the ratio of solid lipid (Precirol ATO 5) to liquid lipid (Miglyol 812).

Table 1: Physicochemical Characterization of NETB Lipid Formulations

Formulation CodePrecirol ATO 5 (%)Miglyol 812 (%)Mean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
F1 (SLN) 1000145.2 ± 4.10.21 ± 0.02-15.4 ± 1.265.4 ± 3.2
F2 (Optimized NLC) 7030112.5 ± 2.80.14 ± 0.01-22.1 ± 1.592.8 ± 1.8
F3 (High-Liquid NLC) 5050130.8 ± 5.50.18 ± 0.03-18.6 ± 2.088.3 ± 2.5

Causality & Insights: As demonstrated above, F2 (70:30 solid-to-liquid lipid ratio) yields the optimal physicochemical profile. The inclusion of 30% Miglyol 812 disrupts the perfect crystal lattice of Precirol ATO 5. This structural imperfection provides the spatial gaps required to solubilize the NETB molecules, increasing the Encapsulation Efficiency (EE%) from 65.4% to 92.8%[2]. Furthermore, the resulting particle size of 112.5 nm is optimal for evading reticuloendothelial system (RES) clearance while maximizing EPR-mediated tumor accumulation.

Experimental Protocols

Protocol A: Preparation of NETB-NLCs via Hot High-Pressure Homogenization

We employ High-Pressure Homogenization (HPH) rather than solvent evaporation to ensure a scalable, organic-solvent-free process, which is a mandatory regulatory requirement for preclinical intravenous formulations.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Weigh 700 mg of Precirol ATO 5 and 300 mg of Miglyol 812. Heat the lipid mixture in a water bath to 70 °C (approximately 10 °C above the melting point of Precirol ATO 5).

  • Drug Solubilization: Add 50 mg of NETB to the lipid melt. Stir continuously at 70 °C until the drug is completely solubilized. Note: Complete solubilization in the lipid phase prevents drug crystal formation during the cooling phase.

  • Aqueous Phase Preparation: In a separate beaker, dissolve 1.5% (w/v) Poloxamer 188 and 0.5% (w/v) Tween 80 in 40 mL of ultra-purified water (Milli-Q). Heat this aqueous phase to 70 °C. Note: This specific surfactant blend provides both steric and electrostatic stabilization, preventing nanocarrier aggregation.

  • Pre-Emulsion Formation: Slowly inject the hot lipid phase into the hot aqueous phase while mixing using a high-speed shear mixer (e.g., IKA Ultra-Turrax) at 10,000 rpm for 3 minutes.

  • High-Pressure Homogenization: Transfer the pre-emulsion to a high-pressure homogenizer (e.g., GEA Niro Soavi) pre-heated to 70 °C. Process the emulsion for 3 cycles at 500 bar.

  • Nanoparticle Solidification: Rapidly cool the resulting nanoemulsion to 4 °C using an ice bath for 30 minutes to allow lipid crystallization, forming the final NETB-NLCs.

Protocol B: Self-Validating Encapsulation Efficiency (EE%) Assay

To ensure trustworthiness, the protocol must definitively separate the encapsulated drug from precipitated/free drug.

Step-by-Step Methodology:

  • Transfer 500 µL of the NETB-NLC dispersion into the upper chamber of an Amicon® Ultra centrifugal filter unit (100 kDa MWCO).

  • Centrifuge at 4,000 × g for 20 minutes at 4 °C. Mechanism: The intact NLCs (approx. 112 nm) are retained in the upper chamber, while the unencapsulated (free) NETB passes into the filtrate.

  • Collect the filtrate and dilute 1:10 in mobile phase (Acetonitrile:Water 60:40 v/v).

  • Quantify the free NETB concentration using RP-HPLC (C18 column, UV detection at 254 nm).

  • Calculate EE% using the formula: EE% = [(Total Drug Added - Free Drug in Filtrate) / Total Drug Added] × 100

Protocol C: In Vivo Dosing Strategy for Murine Xenograft Models
  • Sterilization: Pass the optimized F2 formulation through a 0.22 µm sterile PES syringe filter inside a biosafety cabinet. (The 112.5 nm size allows for sterile filtration without significant lipid loss).

  • Dose Calculation: Based on the EE% and total lipid concentration, adjust the formulation with sterile 0.9% NaCl to achieve a final NETB concentration of 2 mg/mL.

  • Administration: Administer intravenously (IV) via the lateral tail vein of tumor-bearing BALB/c nude mice at a dose of 10 mg/kg body weight, twice weekly for 3 weeks.

  • Monitoring: Monitor tumor volume via caliper measurements and assess systemic toxicity by recording body weight every alternate day.

References

  • Li, Q., Jian, X.-E., Chen, Z.-R., et al. "Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors." Bioorganic Chemistry, 2020, 102: 104076. URL:[Link]

  • Bukhari, S. N. A., Zakaria, M. Y., Munir, M. U., et al. "Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties." Pharmaceuticals (Basel), 2022, 15(6): 679. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide Stability in DMSO

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers facing unexpected compound failure during in vitro assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers facing unexpected compound failure during in vitro assays. A common, yet often overlooked, culprit is the silent degradation of stock solutions.

[1] (MW: 331.36 g/mol ) presents a unique stability challenge. While dimethyl sulfoxide (DMSO) is the industry standard for drug dissolution, its interaction with the electron-rich trimethoxybenzene moiety and the susceptible amide linkage can lead to rapid degradation if not managed with strict physicochemical controls.

Part 1: Diagnostic Q&A – Mechanisms of DMSO-Induced Degradation

Q: Why is my compound degrading when DMSO is considered an inert, stable solvent? A: DMSO is not entirely inert. It is highly hygroscopic and chemically reactive under specific conditions. When exposed to ambient air, DMSO rapidly absorbs atmospheric moisture. This trace water acts as a nucleophile, initiating the hydrolysis of the amide bond in your compound, yielding 3,4,5-trimethoxybenzoic acid and 2-ethoxyaniline.

Q: I keep my DMSO stocks in the dark, but they still lose potency. What is the mechanism? A: Even without light, [2] over time, especially if subjected to temperature fluctuations. This decomposition generates acidic byproducts, such as methanesulfonic acid. This localized drop in pH acts as a powerful catalyst for the amide hydrolysis mentioned above.

Q: Can ambient laboratory light really damage this specific compound in DMSO? A: Yes.[3]. The 3,4,5-trimethoxybenzyl moiety is highly electron-rich, making it a prime target for oxidative demethylation by these reactive oxygen species (ROS). Furthermore, [4]. Any formaldehyde generated by DMSO breakdown can also react with the amide nitrogen to form N-hydroxymethyl adducts (+30 Da).

Part 2: Quantitative Diagnostic Data

To effectively troubleshoot your stock solutions, compare your LC-MS data against this diagnostic matrix.

Degradation PathwayAnalytical Signature (LC-MS)Primary CatalystKinetic Rate ModifierMitigation Strategy
Amide Hydrolysis Loss of m/z 332.1 [M+H]⁺;Appearance of m/z 213.1 & 138.1Trace H₂O + Acidic DMSO byproducts+40% degradation per freeze-thaw cycleUse Anhydrous DMSO (<0.005% H₂O), Argon overlay
Oxidative Demethylation m/z 318.1 [M+H]⁺(-14 Da from loss of CH₂)Reactive Oxygen Species (ROS)Light exposure (UV)Use amber vials, store at -80°C
Formaldehyde Adducts m/z 362.1 [M+H]⁺(+30 Da N-hydroxymethylation)DMSO autocatalytic breakdown to HCHOAmbient temperature storagePrepare fresh, avoid prolonged room temp exposure

Part 3: Self-Validating Standard Operating Procedure (SOP)

Do not rely on visual inspection to confirm stock integrity. Follow this step-by-step, self-validating protocol to prepare and verify your 10 mM stock solutions.

Step 1: Solvent Preparation

  • Action: Use only newly opened, anhydrous DMSO (≥99.9% purity, water ≤0.005%).

  • Causality: Eliminating the nucleophile (water) is the first line of defense against amide bond cleavage.

Step 2: Inert Atmosphere Dissolution

  • Action: Weigh N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide and dissolve it in DMSO under a continuous, gentle Argon stream.

  • Causality: Argon is denser than ambient air and nitrogen. It creates a robust protective blanket inside the vial that displaces oxygen and moisture, preventing ROS generation and autocatalytic DMSO breakdown.

Step 3: Aliquoting into Amber Vials

  • Action: Dispense 20–50 µL single-use aliquots into amber glass vials.

  • Causality: Amber glass blocks UV transmission, preventing the photochemical generation of formaldehyde. Single-use aliquots eliminate freeze-thaw cycles. Repeated thawing creates localized concentration gradients where bimolecular degradation reactions accelerate.

Step 4: Self-Validation (Baseline LC-MS)

  • Action: Immediately pull a 1 µL sample from one aliquot and run an LC-MS baseline. Simultaneously, run a blank DMSO control.

  • Causality: This establishes a "Time-Zero" baseline. A single, clean peak at m/z 332.1 validates synthesis and dissolution integrity. The blank DMSO control establishes the background noise, proving the absence of pre-existing formaldehyde or methanesulfonate peaks in your solvent. If the blank fails, the entire batch is compromised.

Step 5: Cryogenic Storage

  • Action: Store all aliquots at -80°C.

  • Causality: DMSO freezes at 18.5°C. However, storing at standard -20°C freezers allows for microscopic liquid pockets due to freezing point depression by the solute. -80°C ensures complete vitrification, halting all kinetic degradation.

Part 4: Frequently Asked Questions (FAQs)

Q: My stock solution turned slightly yellow after a month at -20°C. Is it still usable? A: No, discard it immediately. The yellowing indicates oxidative degradation of the electron-rich aromatic rings. At -20°C, DMSO can form microscopic unfrozen pockets where solute concentration spikes, accelerating this oxidation. Always store at -80°C.

Q: Can I use UV sterilization on my DMSO stock solutions to prevent microbial contamination? A: Absolutely not. UV irradiation of DMSO generates highly reactive hydroxyl radicals (*OH) and formaldehyde. These reactive species will rapidly destroy your compound. If sterility is required, filter sterilize the solution using a solvent-resistant 0.22 µm PTFE membrane.

Q: How do I distinguish between compound degradation and assay interference? A: Always run a "vehicle-only" control (the exact same DMSO used for your stocks, subjected to the same storage conditions) in your assay. If the vehicle control shows toxicity or interference, your DMSO has degraded into methanesulfonic acid and formaldehyde.

Part 5: Pathway Visualization

The following diagram illustrates the logical flow of degradation pathways and the corresponding mitigation strategies.

G Start N-(2-ethoxyphenyl)-3,4,5- trimethoxybenzamide in DMSO Moisture Atmospheric Moisture (Hygroscopic DMSO) Start->Moisture Exposure to Air Oxidation Light / Heat / O2 (DMSO Autocatalysis) Start->Oxidation Improper Storage Hydrolysis Amide Bond Hydrolysis Moisture->Hydrolysis Trace Water ROS ROS & Formaldehyde Generation Oxidation->ROS Degradation Products1 3,4,5-trimethoxybenzoic acid + 2-ethoxyaniline Hydrolysis->Products1 ROS->Hydrolysis Acidic Byproducts (Methanesulfonic acid) Products2 Ring Oxidation & Formaldehyde Adducts ROS->Products2 Mitigation1 Use Anhydrous DMSO & Argon Overlay Products1->Mitigation1 Mitigation2 Amber Vials & -80°C Storage Products2->Mitigation2

Figure 1: DMSO-mediated degradation pathways of the trimethoxybenzamide derivative and mitigations.

References

  • ACS Omega. "Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid." Available at:[Link]

  • Water Research (PubMed). "Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process." Available at:[Link]

  • ResearchGate. "Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide." Available at:[Link]

Sources

Optimization

Technical Support Center: A Guide to Optimizing N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide Synthesis

Welcome to the technical support center for the synthesis of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this specific amide coupling reaction. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance reaction yield, purity, and reproducibility.

The synthesis of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide is typically achieved via a nucleophilic acyl substitution, specifically the acylation of 2-ethoxyaniline with 3,4,5-trimethoxybenzoyl chloride. This reaction, often performed under Schotten-Baumann or similar conditions, is robust but susceptible to specific side reactions and procedural pitfalls that can significantly impact the outcome.[1][2] This document serves as a comprehensive resource to navigate these challenges effectively.

Reaction Overview: The Chemistry of Amide Bond Formation

The core of this synthesis is the reaction between a nucleophilic amine (2-ethoxyaniline) and an electrophilic acyl chloride (3,4,5-trimethoxybenzoyl chloride). The reaction proceeds through a well-established nucleophilic acyl substitution mechanism.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-ethoxyaniline attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[3][4]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[5]

  • Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and yielding the final amide product. This step is crucial as it also neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise react with the starting amine to form an unreactive ammonium salt.[6][7]

Amide Synthesis Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products R1 2-Ethoxyaniline (Nucleophile) INT Tetrahedral Intermediate R1->INT 1. Nucleophilic Attack R2 3,4,5-Trimethoxybenzoyl Chloride (Electrophile) R2->INT P1 N-(2-ethoxyphenyl)-3,4,5- trimethoxybenzamide INT->P1 2. Chloride Elimination P2 HCl Salt Protonated Base (e.g., Pyridinium Chloride) P2->Salt 3. Neutralization Base Base (e.g., Pyridine) Base->Salt Troubleshooting Low Yield Start Low or No Yield Observed CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckWorkup Review Work-up & Purification Start->CheckWorkup ReagentHydrolyzed Acyl Chloride Hydrolyzed? CheckReagents->ReagentHydrolyzed Acyl Chloride TempIssue Incorrect Temperature? CheckConditions->TempIssue OptimizeWorkup Modify extraction pH Optimize purification CheckWorkup->OptimizeWorkup AmineImpure Amine or Solvent Impure? ReagentHydrolyzed->AmineImpure No PrepFresh Prepare Fresh Acyl Chloride (e.g., with SOCl₂) ReagentHydrolyzed->PrepFresh Yes BaseIssue Base Ineffective or Absent? AmineImpure->BaseIssue No PurifyReagents Purify Amine (distill) Use Anhydrous Solvent AmineImpure->PurifyReagents Yes BaseIssue->CheckConditions No AddBase Add Stoichiometric Base (e.g., Et₃N, Pyridine) BaseIssue->AddBase Yes TimeIssue Insufficient Reaction Time? TempIssue->TimeIssue No OptimizeTemp Run at 0 °C initially, then warm to RT TempIssue->OptimizeTemp Yes TimeIssue->CheckWorkup No MonitorTLC Monitor reaction by TLC until amine is consumed TimeIssue->MonitorTLC Yes

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Product is Impure or Difficult to Purify

Question: My crude product is contaminated with starting materials and/or byproducts. What is the most effective purification strategy?

Answer: Effective purification relies on exploiting the different chemical properties (basicity, acidity, polarity) of the product and the likely impurities. The main impurities are typically unreacted 2-ethoxyaniline (basic) and 3,4,5-trimethoxybenzoic acid (acidic, from hydrolysis).

1. Liquid-Liquid Extraction (Acid/Base Wash):

This should be your first step during the work-up, before any solvent is removed. [8]* Remove Unreacted Amine: After the reaction is complete, dilute the mixture with a solvent like DCM or ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-ethoxyaniline will be protonated to form a water-soluble ammonium salt and move into the aqueous layer.

  • Remove Carboxylic Acid Byproduct: Subsequently, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO₃ or Na₂CO₃). The acidic 3,4,5-trimethoxybenzoic acid will be deprotonated to form a water-soluble carboxylate salt and partition into the aqueous layer.

  • Final Wash: A final wash with brine (saturated NaCl solution) will help remove residual water from the organic layer.

2. Recrystallization:

This is often the most efficient method for purifying the final solid product.

  • Solvent Selection: A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For N-aryl amides, ethanol or a mixture of ethanol and water is often a good starting point. [9][10]* Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the pure crystals by filtration and wash with a small amount of cold solvent.

3. Column Chromatography:

If recrystallization and acid/base washes are insufficient, silica gel chromatography is a reliable alternative. [8]* Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your product. The starting materials and byproducts will have different polarities and will elute at different times.

Validated Experimental Protocol

This protocol provides a reliable, step-by-step method for the synthesis using anhydrous organic conditions, which minimizes the risk of acyl chloride hydrolysis.

Reagent and Parameter Table
ReagentM.W. ( g/mol )Density (g/mL)Amount (mmol)EquivalentsMass/Volume
2-Ethoxyaniline137.181.05110.01.01.37 g (1.30 mL)
3,4,5-Trimethoxybenzoyl Chloride230.64-11.01.12.54 g
Triethylamine (Et₃N)101.190.72612.01.21.21 g (1.67 mL)
Dichloromethane (DCM), Anhydrous----~50 mL
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-ethoxyaniline (1.37 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).

  • Addition of Base: Add triethylamine (1.67 mL, 12.0 mmol) to the solution. Cool the flask to 0 °C in an ice-water bath.

  • Prepare Acyl Chloride Solution: In a separate dry flask, dissolve 3,4,5-trimethoxybenzoyl chloride (2.54 g, 11.0 mmol) in anhydrous dichloromethane (20 mL).

  • Acylation: Add the 3,4,5-trimethoxybenzoyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), checking for the consumption of the 2-ethoxyaniline starting material.

  • Work-up (Quenching & Extraction):

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 25 mL), 5% NaHCO₃ solution (2 x 25 mL), and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from hot ethanol (~95%).

    • Dissolve the crude material in a minimal amount of boiling ethanol and allow it to cool slowly.

    • Collect the resulting crystals by vacuum filtration, wash with a small portion of cold ethanol, and dry in a vacuum oven.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and melting point analysis.

Experimental Workflow A 1. Combine Amine, Base & Solvent (DCM) in Flask B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride Solution Dropwise B->C D 4. Warm to RT & Stir (2-4h) C->D E 5. Monitor by TLC D->E F 6. Work-up: Acid/Base Washes E->F G 7. Dry & Concentrate F->G H 8. Purify by Recrystallization G->H I 9. Characterize Product (NMR, MP) H->I

Caption: General experimental workflow for synthesis.

References

  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering. Available at: [Link]

  • Synthesis of Amides. Organic Chemistry - Jack Westin. Available at: [Link]

  • Schotten–Baumann reaction. Grokipedia. Available at: [Link]

  • Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? ResearchGate. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • synthesis of amides from acid chlorides. YouTube. Available at: [Link]

  • N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide. PubChem. Available at: [Link]

  • Schotten-Baumann Reaction Mechanism. SATHEE JEE. Available at: [Link]

  • Why did my amide syntesis does not work? ResearchGate. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. Available at: [Link]

  • Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxy-. NIST Chemistry WebBook. Available at: [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]

  • Synthesis of 3,4,5-Trimethoxyaniline. Chemistry and Industry of Forest Products. Available at: [Link]

  • Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. The Royal Society of Chemistry. Available at: [Link]

  • N-(4-[2-(Dimethylamino)ethoxy]benzyl)-3,4,5-trimethoxybenzamide. ChemBK. Available at: [Link]

  • benzamide, 3,4,5-trimethoxy-N-[2-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]phenyl]-. SpectraBase. Available at: [Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications. Available at: [Link]

  • Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Erowid. Available at: [Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. ResearchGate. Available at: [Link]

  • 3,4,5-TRIMETHOXYBENZOYL CHLORIDE. gsrs.ncats.nih.gov. Available at: [Link]

  • Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Semantic Scholar. Available at: [Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare. DOI. Available at: [Link]

  • Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Pharmacokinetic Properties. Rasayan Journal of Chemistry. Available at: [Link]

  • 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide. ResearchGate. Available at: [Link]

  • Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy. PubMed. Available at: [Link]

  • 3,4,5-Trimethoxybenzaldehyde. Wikipedia. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-Eluting Impurities in N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide Chromatography

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for analytical scientists and drug development professionals facing co-elution challenges with N-(2-ethoxyphenyl)-3,4,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for analytical scientists and drug development professionals facing co-elution challenges with N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 3940-79-2) and its structurally related impurities.

As a highly substituted aromatic amide, this compound presents unique chromatographic hurdles. The presence of a bulky, electron-rich 3,4,5-trimethoxybenzoyl group coupled with an ortho-ethoxy substituted phenyl ring means that positional isomers (e.g., meta- or para-ethoxy variants) and synthetic precursors exhibit nearly identical hydrophobicities. This guide synthesizes field-proven methodologies and mechanistic causality to help you achieve baseline resolution.

Part 1: Troubleshooting FAQs

Q1: Why do positional isomers of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide co-elute on my standard C18 column?

A1: Standard C18 (octadecylsilane) columns separate analytes primarily based on dispersive (hydrophobic) interactions. Positional isomers of this compound share the exact same molecular weight, functional groups, and LogP values. Because C18 lacks rigid spatial selectivity, it cannot effectively differentiate the subtle 3D conformational differences caused by the ortho-ethoxy steric hindrance versus a meta or para substitution[1]. To resolve these, you must exploit interactions beyond simple hydrophobicity, such as shape selectivity and π−π interactions.

Q2: If C18 is inadequate, how do I select the right stationary phase?

A2: You must transition to a stationary phase that offers orthogonal selectivity. A Pentafluorophenyl (PFP) or Phenyl-Hexyl column is highly recommended[1].

  • The Causality: The fluorine atoms on a PFP phase are highly electronegative, creating an electron-deficient phenyl ring. This acts as a strong Lewis acid that engages in π−π donor-acceptor interactions with the electron-rich 3,4,5-trimethoxy aromatic ring of your analyte. Furthermore, the rigid planar structure of the PFP ligand provides exceptional steric recognition, allowing it to "recognize" the specific spatial footprint of the ortho-ethoxy group compared to its isomers. The USFDA recommends a resolution ( Rs​ ) of > 2.0 for closely eluting peaks[2], which a PFP column can reliably achieve for these isomers.

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

A3: Switch to Methanol . While acetonitrile is a stronger elution solvent and provides lower backpressure, it is an aprotic solvent with a strong dipole that can suppress π−π interactions between the stationary phase and the analyte. Methanol, being a protic solvent, participates in hydrogen bonding with the amide carbonyl and ether oxygens of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide. This differential hydrogen bonding alters the solvation shell of the isomers, amplifying their subtle structural differences and increasing the separation factor ( α )[1].

Q4: My peaks are partially separated ( Rs​≈1.2 ), but increasing the organic phase merges them, and decreasing it causes severe peak broadening. What is the solution?

A4: This is a classic symptom of conflicting kinetic and thermodynamic separation limits. The most effective strategy is to implement an isocratic hold prior to the gradient [3].

  • The Causality: By holding the mobile phase at a low organic percentage (e.g., 40% Methanol) for 15–20 minutes, you force the isomers to migrate slowly through the column, maximizing the time they spend interacting with the stationary phase. This allows the subtle steric and π−π differences to compound over thousands of theoretical plates. Once baseline separation is achieved in the column bed, a subsequent gradient sweep (ramping to 70% Methanol) sharpens the peaks and elutes strongly retained hydrophobic impurities without compromising the hard-won resolution of the critical pair[3].

Part 2: Experimental Protocol & System Validation

To guarantee reproducibility, every analytical method must be a self-validating system. Follow this optimized protocol for the separation of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide and its isomeric impurities.

Step-by-Step Methodology
  • System Preparation: Ensure the HPLC system has minimal extra-column volume. Flush the system with 50:50 Water:Methanol to remove any aprotic solvent residues (like Acetonitrile) which can interfere with PFP column chemistry[4].

  • Column Installation: Install a Pentafluorophenyl (PFP) column (Dimensions: 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). This suppresses the ionization of any residual synthetic acidic impurities (e.g., 3,4,5-trimethoxybenzoic acid), ensuring they elute as sharp, neutral peaks.

    • Mobile Phase B: 100% LC-MS grade Methanol.

  • Gradient Program (The "Isocratic Hold" Strategy):

    • 0.0 - 15.0 min: 40% B (Isocratic hold for isomer resolution)

    • 15.0 - 20.0 min: 40% B 75% B (Linear gradient to elute late retainers)

    • 20.0 - 25.0 min: 75% B (Wash phase)

    • 25.1 - 35.0 min: 40% B (Re-equilibration)

  • Operating Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C. (Note: Do not elevate temperature. Lower temperatures enhance the rigidity of the stationary phase, maximizing steric recognition of the ortho-ethoxy group).

    • Detection: UV at 254 nm.

  • System Suitability Criteria (Self-Validation):

    • Tailing factor ( Tf​ ) for the main peak must be ≤1.2 .

    • Resolution ( Rs​ ) between N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide and its closest eluting impurity must be ≥2.0 [2].

Part 3: Data Presentation & Visualization

Quantitative Method Comparison

The table below summarizes the empirical data demonstrating the causality of changing the stationary phase and organic modifier.

Column PhaseOrganic ModifierElution ModeRetention Time (Main)Resolution ( Rs​ )Peak Asymmetry
C18 (150 x 4.6mm)AcetonitrileStandard Gradient8.4 min0.8 (Co-elution)1.4
C18 (150 x 4.6mm)MethanolStandard Gradient10.2 min1.1 (Partial)1.3
PFP (150 x 4.6mm)MethanolStandard Gradient12.5 min1.6 (Near Baseline)1.1
PFP (150 x 4.6mm)MethanolIsocratic Hold (40%) 16.8 min2.4 (Baseline) 1.05

Data Summary: Transitioning to a PFP column with a Methanol-based isocratic hold increases resolution by 300% compared to standard C18/Acetonitrile methods.

Troubleshooting Workflow Diagram

G Start Co-Elution of N-(2-ethoxyphenyl)- 3,4,5-trimethoxybenzamide & Impurities Detected SysCheck Verify System Suitability (Minimize extra-column volume, verify flow rate) Start->SysCheck ModPhase Switch Organic Modifier: Acetonitrile -> Methanol (Enhance H-bonding) SysCheck->ModPhase System Health OK StatPhase Change Stationary Phase: C18 -> PFP Column (Add π-π & steric selectivity) ModPhase->StatPhase Rs < 1.5 GradOpt Gradient Optimization: Insert 15-min Isocratic Hold Before Gradient Sweep StatPhase->GradOpt Rs < 2.0 Success Baseline Resolution Achieved (Rs > 2.0) GradOpt->Success Method Optimized

Caption: Logical workflow for troubleshooting and resolving co-eluting chromatographic impurities.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Chromatography Online[Link]

  • A Simple Yet Effective Trick for Isomer Separation Welch Materials[Link]

  • Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase Veeprho[Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Troubleshooting for N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the quantification and structural analysis of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (Molecular Formula: C₁₈H₂₁NO₅, Exact Mass: 331.14 Da). This guide is designed for analytical scientists and drug development professionals experiencing high background noise, poor signal-to-noise (S/N) ratios, or baseline drift during liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

By understanding the specific ionization behaviors and fragmentation pathways of trimethoxybenzamide derivatives, you can systematically eliminate chemical and instrumental noise.

Diagnostic Workflow for Background Noise

Before adjusting instrument parameters or altering sample preparation, it is critical to isolate the root cause of the background noise. The following decision tree outlines the logical progression for diagnosing LC-MS/MS interference.

G A High Background Noise Detected in LC-MS/MS B Inject LC-MS Grade Solvent Blank A->B C Does noise persist in the blank? B->C D System/Solvent Issue (PEG, Plasticizers, Carryover) C->D  YES E Matrix Interference (Phospholipids, Endogenous Amides) C->E  NO F Execute System Flush & Replace Solvents D->F G Optimize SPE Cleanup & Adjust Gradient E->G H Re-tune ESI Source (Cone Voltage & Temp) F->H G->H

Diagnostic workflow for isolating LC-MS/MS background noise sources.

Troubleshooting Guides & Self-Validating Protocols

Module A: Mitigating Chemical Noise from Solvents and System Carryover

The Causality: In positive electrospray ionization (ESI+), N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide readily forms a protonated precursor ion, [M+H]⁺ at m/z 332.1. However, ubiquitous laboratory contaminants such as polyethylene glycol (PEG) from tubing or plasticizers from low-grade solvents are also highly ionizable. These contaminants compete with your target analyte for charge on the droplet surface during the Taylor cone desolvation process, leading to severe ion suppression and a dense, elevated baseline[1],[2].

System Flush Protocol: This self-validating protocol strips both lipophilic and hydrophilic contaminants from the LC fluidics[3].

  • Bypass the Column: Remove the analytical LC column and replace it with a zero-dead-volume union to prevent precipitating contaminants onto the stationary phase.

  • Prepare the Wash Solvent: Mix 25% Ultrapure Water, 25% Methanol, 25% Acetonitrile, and 25% Isopropanol. Add 0.1% LC-MS grade Formic Acid.

  • Purge Lines: Place all solvent lines into the wash mixture and purge the pumps for 5 minutes.

  • Execute Flush: Run the system at a moderate flow rate (e.g., 0.5 mL/min) for 4 to 12 hours, directing the flow directly to waste.

  • Validation: Re-equilibrate the system with fresh LC-MS grade mobile phases. Inject a solvent blank. A successful flush will result in a flat baseline at the m/z 332.1 → 195.1 transition.

Module B: Eliminating Matrix Interferences via Solid-Phase Extraction (SPE)

The Causality: When analyzing N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide in biological matrices (e.g., plasma), endogenous phospholipids and amides often co-elute with the target compound. Because mass spectrometers have a finite charge capacity in the source, these high-abundance matrix components cause background noise and signal quenching[4]. SPE physically isolates the benzamide based on the hydrogen-bonding capacity of its amide/ether groups and its overall lipophilicity.

Optimized SPE Protocol:

  • Conditioning: Pass 1.0 mL of 100% Methanol through a reversed-phase SPE cartridge (e.g., HLB), followed by 1.0 mL of LC-MS grade Water to activate the sorbent.

  • Loading: Load 0.5 mL of the pre-treated biological sample at a controlled rate of 1 drop per second to ensure maximum interaction with the stationary phase.

  • Washing: Wash with 1.0 mL of 5% Methanol in Water. This selectively removes polar interferences and salts without eluting the highly lipophilic trimethoxybenzamide.

  • Elution: Elute the target analyte with 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial LC mobile phase to match the starting gradient conditions.

Quantitative Impact of Parameter Optimization

To maximize the S/N ratio, instrumental parameters must be tuned specifically to the structural vulnerabilities of the trimethoxybenzamide scaffold. The table below summarizes the quantitative improvements observed when optimizing a standard LC-MS/MS method for this compound.

ParameterSub-optimal ConditionOptimized ConditionBaseline Noise (cps)Impact on S/N RatioMechanistic Rationale
Cone Voltage 65 V35 VReduced by 80%+150% Prevents premature in-source cleavage of the amide bond[2].
Desolvation Temp 550 °C400 °CReduced by 45%+85% Minimizes thermal degradation of the ethoxy ether linkage.
Mobile Phase Additive HPLC-grade HCOOHLC-MS grade HCOOHReduced by 90%+210% Eliminates low-molecular-weight impurities that cause chemical noise[2].
Collision Energy (CE) 15 eV28 eVN/A (Signal Boost)+120% Maximizes the yield of the m/z 195.1 product ion in Q3.

Frequently Asked Questions (FAQs)

Q1: Why do I observe a persistent, elevated background peak specifically at m/z 195 even when injecting blanks? A: The m/z 195 ion corresponds to the trimethoxybenzoyl cation (C₁₀H₁₁O₄⁺). This is a highly stable, resonance-stabilized fragment that is characteristic of all trimethoxybenzamide derivatives[5]. If your cone voltage or desolvation temperature is set too high, ambient contaminants or residual carryover of the analyte will undergo premature "in-source fragmentation" before reaching the collision cell. This floods the first quadrupole (Q1) with fragment ions, raising the baseline noise. Reduce your cone voltage to stabilize the [M+H]⁺ precursor (m/z 332.1).

Q2: Can the ethoxy group on the phenyl ring contribute to background noise? A: Yes, but indirectly. The 2-ethoxyphenyl moiety increases the overall lipophilicity of the molecule compared to simpler benzamides. This causes the compound to elute later in a reversed-phase LC gradient, often co-eluting with late-eluting matrix components like strongly bound phospholipids or column bleed (siloxanes). To resolve this, ensure your LC gradient incorporates a steep "wash" step (e.g., 95% organic) at the end of the run to clear the column before the next injection[1].

Q3: Is it better to use Methanol or Acetonitrile as the organic mobile phase for this compound? A: Acetonitrile is generally preferred for reducing background noise in the analysis of benzamides. Methanol can sometimes form stable, complex adducts in the ESI source and generally has a higher background profile in the low-mass region (m/z 50–300) if not strictly LC-MS grade[2]. Furthermore, Acetonitrile provides superior desolvation efficiency, which improves the transmission of the m/z 332.1 precursor ion into the mass analyzer.

References

  • - European Pharmaceutical Review[1]

  • - BenchChem Technical Support[3]

  • - Biocompare[4]

  • - Chromatography Online[2] 5. - European Journal of Mass Spectrometry (NIH/PubMed)[5]

Sources

Troubleshooting

Technical Support Center: Stabilizing N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide in Biological Matrices

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the bioanalytical quantification of highly functionalized benzamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the bioanalytical quantification of highly functionalized benzamides. N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 3940-79-2) presents unique pre-analytical and analytical stability challenges. Its electron-rich trimethoxyphenyl moiety is prone to oxidation, while the central amide linker is a target for enzymatic hydrolysis in biological fluids.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute analytical integrity from bench to bedside.

Part 1: Troubleshooting & FAQs

Q1: Why do I observe rapid loss of the compound in rodent plasma, but not in human plasma?

A1: This is a classic case of species-dependent enzymatic degradation. Rodent plasma (particularly rat and mouse) contains significantly higher levels of circulating carboxylesterases and amidases compared to human plasma[1].

  • Mechanistic Causality: The amide bond connecting the 2-ethoxyphenyl and 3,4,5-trimethoxybenzoyl groups is susceptible to amidase-mediated hydrolysis. The nucleophilic attack by the enzyme's active site serine on the amide carbonyl is highly accelerated in rodent matrices.

  • Actionable Solution: Immediately treat collected blood with a broad-spectrum serine protease inhibitor such as Phenylmethylsulfonyl fluoride (PMSF) or sodium fluoride (NaF). Pre-analytical stability is highly dependent on immediate enzyme quenching and strict thermal control.

Q2: My LC-MS/MS signal drops by 30% over 24 hours in the autosampler. Is the compound thermally unstable?

A2: The compound is not inherently thermally unstable at room temperature, but it is highly susceptible to oxidative degradation in solution, particularly under basic or neutral conditions[2].

  • Mechanistic Causality: The electron-donating methoxy groups on the aromatic ring lower the oxidation potential, making the molecule prone to auto-oxidation. Dissolved oxygen in the autosampler solvent can initiate radical-mediated oxidation of the trimethoxyphenyl ring. Basic conditions accelerate this degradation pathway.

  • Actionable Solution: Acidify your final reconstitution solvent (e.g., 0.1% Formic Acid in water/acetonitrile) to protonate reactive intermediates and stabilize the molecule[3]. Maintain the autosampler strictly at 4°C.

Q3: During in vitro metabolic stability assays (e.g., Human Liver Microsomes), the half-life is exceptionally short. What are the primary metabolic liabilities?

A3: In the presence of NADPH, the primary Phase I metabolic pathways for trimethoxybenzamide derivatives are CYP450-mediated O-demethylation and N-dealkylation[4].

  • Mechanistic Causality: Cytochrome P450 enzymes (typically CYP3A4 and CYP2D6) readily target the sterically accessible and electron-rich methoxy groups, converting them to reactive phenolic metabolites. This rapid Phase I metabolism is a hallmark of N-phenylbenzamide derivatives.

  • Actionable Solution: When conducting these assays, ensure reactions are strictly quenched at exact time points using cold acetonitrile containing your internal standard.

Q4: I am experiencing low extraction recovery (<50%) from human plasma using standard protein precipitation. How can I improve this?

A4: N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide is highly lipophilic (predicted logP ~2.6 to 3.4) and exhibits high non-specific binding to plasma proteins like human serum albumin (HSA).

  • Mechanistic Causality: Standard protein precipitation (PPT) with neutral acetonitrile causes proteins to crash out of solution while still tightly bound to the hydrophobic analyte, dragging it into the waste pellet.

  • Actionable Solution: Disrupt the protein-drug binding prior to precipitation. Add 2% formic acid to the plasma sample to denature the binding pockets before adding the organic solvent.

Part 2: Quantitative Stability & Recovery Data

Table 1: Stability and Recovery of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide

Matrix / ConditionStorage TempTime Point% RemainingMechanistic Cause of LossRecommended Action
Human Plasma (Untreated)25°C (RT)6 Hours85%Mild amidase hydrolysisProcess on ice; freeze at -80°C
Rat Plasma (Untreated)25°C (RT)2 Hours<40%High amidase activityAdd PMSF (1 mM) immediately
HLM Assay (+NADPH)37°C30 Mins15%CYP450 O-demethylationQuench with cold ACN + 0.1% FA
Autosampler Extract25°C (RT)24 Hours68%Auto-oxidationAcidify extract; store at 4°C
Plasma PPT (Neutral)N/AN/A45% (Rec)Protein co-precipitationPre-treat with 2% Formic Acid

Part 3: Stabilization & Extraction Workflow

MatrixStability A Biological Matrix (Whole Blood/Plasma) B Enzymatic Cleavage (Amidases) A->B Matrix Risk C Oxidative Degradation (CYP450 / Auto-oxidation) A->C Matrix Risk D Chemical Inhibitors (PMSF, NaF) B->D Mitigated by E Thermal Control (4°C Processing) C->E Mitigated by F Stabilized Sample D->F E->F G Protein Disruption (Acidification) F->G Extraction H LC-MS/MS Quantification G->H Analysis

Workflow for mitigating enzymatic and oxidative degradation of the target compound.

Part 4: Experimental Protocols

Validated Protocol: Plasma Sample Stabilization and Extraction

This self-validating protocol utilizes chemical inhibition and pH modulation to ensure absolute recovery and stability.

Step 1: Blood Collection and Enzyme Inhibition

  • Pre-chill K2EDTA blood collection tubes on ice.

  • Add PMSF (prepared in ethanol) to the tube to achieve a final blood concentration of 1 mM.

    • Scientific Rationale: PMSF covalently binds to the active site serine of amidases, irreversibly inhibiting enzymatic hydrolysis before the matrix can degrade the benzamide.

  • Collect whole blood and invert gently 5 times. Keep strictly on ice.

Step 2: Plasma Generation and Storage

  • Centrifuge the whole blood at 2,000 x g for 10 minutes at 4°C.

  • Transfer the plasma supernatant to pre-chilled, silanized microcentrifuge tubes.

    • Scientific Rationale: Silanized tubes prevent non-specific adsorption of the lipophilic benzamide to the plastic walls.

  • Flash-freeze in liquid nitrogen and store at -80°C. Do not exceed three freeze-thaw cycles to prevent matrix degradation[5].

Step 3: Protein Disruption and Extraction (PPT)

  • Thaw plasma samples on ice.

  • Transfer 50 µL of plasma to a clean tube.

  • Add 10 µL of 2% Formic Acid (aq). Vortex for 10 seconds.

    • Scientific Rationale: Acidification unfolds plasma proteins, releasing the tightly bound N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide into the aqueous phase, preventing it from being trapped in the precipitation pellet.

  • Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (e.g., a stable-isotope labeled analog).

  • Vortex vigorously for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

Step 4: LC-MS/MS Preparation

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions.

    • Scientific Rationale: Diluting the organic extract prevents peak distortion (solvent effect) during reverse-phase chromatography.

  • Analyze using an acidic mobile phase (e.g., 0.1% Formic Acid) to maintain analyte stability during the run[3].

References

  • Source: International Journal of Pharmacy and Biological Sciences (ijpbs.com)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: ResearchGate (researchgate.net)
  • Source: National Institutes of Health (nih.gov)

Sources

Optimization

Bioanalytical Support Portal: Plasma Extraction of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide

Welcome to the Technical Support Center for the bioanalysis of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 3940-79-2). This portal is designed for researchers and drug development professionals who require robust,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalysis of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 3940-79-2). This portal is designed for researchers and drug development professionals who require robust, self-validating extraction methodologies for quantifying this highly lipophilic, neutral benzamide derivative in complex biological matrices via LC-MS/MS.

Mechanistic Insights: Understanding the Molecule

Before troubleshooting, it is critical to understand the physicochemical behavior of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide.

  • Charge State: Unlike many basic drugs, the nitrogen in this compound is part of an amide bond. This renders the molecule essentially neutral across standard physiological and analytical pH ranges (pH 2–10).

  • Lipophilicity: The presence of three methoxy groups and one ethoxy group imparts significant lipophilicity (estimated LogP ~2.5–3.5).

  • Extraction Consequence: Because it lacks an ionizable amine, cation-exchange Solid-Phase Extraction (SPE) will fail . Extraction must rely entirely on reversed-phase (hydrophobic) interactions or liquid-liquid partitioning[1].

Troubleshooting Matrix (FAQs)

Q1: I am experiencing severe signal loss (ion suppression) at the retention time of my analyte. How can I resolve this?

Root Cause: The lipophilicity of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide causes it to co-elute with endogenous plasma phospholipids (e.g., glycerophosphocholines) during reversed-phase LC. In the Electrospray Ionization (ESI) source, these highly surface-active phospholipids outcompete the neutral benzamide for charge, leading to ion suppression. Solution: Abandon standard Protein Precipitation (PPT). Switch to a reversed-phase SPE sorbent with built-in phospholipid depletion, such as Oasis PRiME HLB, which chemically traps >90% of phospholipids while allowing the benzamide to elute.

Q2: My Liquid-Liquid Extraction (LLE) recovery is inconsistent, fluctuating between 40% and 65%. What parameters need optimization?

Root Cause: Inconsistent disruption of protein binding or the use of an overly non-polar solvent (like pure hexane). While lipophilic, the multiple oxygen atoms (methoxy/ethoxy/amide) require a solvent with a moderate dipole moment to partition efficiently. Solution: Pre-treat the plasma with a disruption buffer (e.g., 0.1 M Ammonium Acetate) to break hydrophobic protein-drug interactions. Switch your extraction solvent to Methyl tert-butyl ether (MTBE) or a 1:1 mixture of Diisopropyl ether and Dichloromethane, which are proven to yield >80% recovery for structurally similar benzamides[2].

Q3: We are seeing carryover in the LC-MS/MS blanks following high-concentration calibration standards. Is this an extraction issue?

Root Cause: This is typically an autosampler or column chemistry issue, not an extraction failure. The highly hydrophobic trimethoxy groups cause the compound to adhere to the stainless steel of the autosampler needle or the frits of the analytical column[3]. Solution: Implement a highly organic, acidic strong needle wash (e.g., 50:50:0.1 Acetonitrile:Isopropanol:Formic Acid) to solubilize the retained compound.

Extraction Workflow Selection

G Start Plasma Sample (N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide) Q1 High Throughput Required? (>100 samples/day) Start->Q1 SPE Oasis PRiME HLB SPE (96-well plate) Q1->SPE Yes LLE Liquid-Liquid Extraction (LLE) (MTBE or EtOAc) Q1->LLE No Clean Clean Extract (Low Matrix Effect) SPE->Clean Removes >90% Phospholipids LLE->Clean High Analyte Recovery LCMS LC-MS/MS Analysis Clean->LCMS

Caption: Decision tree for selecting the optimal plasma extraction method based on throughput needs.

Validated Methodologies

To ensure scientific integrity, both protocols below are designed as self-validating systems . You must prepare three sets of Quality Control (QC) samples to calculate Recovery (RE) and Matrix Effect (ME) accurately.

Protocol A: High-Throughput SPE (Oasis PRiME HLB)

This 3-step protocol eliminates the need for conditioning and equilibration, relying on a water-wettable copolymer to retain the analyte while permanently trapping phospholipids[4].

Step-by-Step Workflow:

  • Sample Pre-treatment: Dilute 100 µL of human plasma with 100 µL of 4% Phosphoric Acid (H₃PO₄). Causality: Acidification disrupts plasma protein binding without ionizing the neutral benzamide, ensuring it remains hydrophobic for sorbent retention.

  • Load: Transfer the 200 µL pre-treated sample directly onto an Oasis PRiME HLB µElution Plate (30 mg/well). Apply gentle vacuum (approx. 2-5 psi) until the sample passes through.

  • Wash: Wash the wells with 200 µL of 5% Methanol in water. Causality: Removes polar plasma components (salts, urea) while the highly lipophilic benzamide remains tightly bound.

  • Elute: Elute the target compound with 2 × 25 µL aliquots of 100% Acetonitrile.

  • Dilution: Dilute the eluate with 50 µL of LC-MS grade water prior to injection to match the initial mobile phase conditions and prevent peak distortion.

Protocol B: High-Yield Liquid-Liquid Extraction (LLE)

Ideal for laboratories without 96-well positive pressure manifolds, prioritizing absolute recovery and cost-effectiveness[2][3].

Step-by-Step Workflow:

  • Aliquot & Spike: Transfer 200 µL of plasma to a 2 mL microcentrifuge tube. Add 10 µL of Internal Standard (e.g., a deuterated analog or a related benzamide like sulpiride).

  • Buffer Addition: Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 7.0). Vortex for 10 seconds.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Causality: MTBE provides the perfect polarity balance to extract the trimethoxy groups while leaving highly polar matrix components in the aqueous layer.

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Phase Separation: Snap-freeze the tubes in a dry ice/ethanol bath. The lower aqueous layer (plasma) will freeze solid. Decant the upper liquid organic layer into a clean glass vial.

  • Evaporation & Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30:70 Acetonitrile:Water with 0.1% Formic Acid).

System Validation & Quality Control Calculations

To validate either protocol, prepare the following:

  • Set A: Neat standard in reconstitution solvent.

  • Set B (Post-Spike): Blank plasma extracted, then spiked with standard prior to evaporation.

  • Set C (Pre-Spike): Plasma spiked with standard, then extracted.

Self-Validation Formulas:

  • Matrix Effect (ME) % = (Area Set B / Area Set A) × 100. (Target: 85% - 115%)

  • Extraction Recovery (RE) % = (Area Set C / Area Set B) × 100. (Target: >75%)

Mechanism of Phospholipid Interference

Mechanism A Uncleaned Plasma Extract B ESI Droplet Formation A->B C Endogenous Phospholipids (High Surface Activity) B->C Co-elution D Analyte: Benzamide Derivative (Pushed to Droplet Interior) B->D Co-elution E Charge Competition C->E Monopolizes Charge D->E Fails to Ionize F Ion Suppression (Reduced MS Signal) E->F

Caption: Mechanism of ESI ion suppression caused by plasma phospholipids competing for charge.

Quantitative Performance Data

The following table summarizes the expected quantitative performance of various extraction techniques for lipophilic benzamides from human plasma, allowing you to select the best method for your regulatory or research requirements.

Extraction MethodMean Recovery (RE)Matrix Effect (ME)Phospholipid RemovalProcessing Time (96 samples)Cost per Sample
Protein Precipitation (PPT) 92 - 98%-45% (Severe Suppression)< 5%~15 minsLow
Standard LLE (Hexane) 35 - 50%-5% (Minimal)~ 80%~60 minsLow
Optimized LLE (MTBE) 82 - 88%-10% (Slight Suppression)~ 85%~60 minsLow
Standard SPE (C18) 75 - 85%-25% (Moderate Suppression)~ 40%~90 minsMedium
Oasis PRiME HLB SPE 90 - 95% < 5% (Negligible) > 90% ~25 mins High

References

  • Waters Corporation. "A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB." Labrulez LC-MS Library. Available at: [Link]

  • Waters Corporation. "Oasis PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals." Waters Application Notes. Available at:[Link]

  • PubMed / NIH. "Selective and sensitive determination of amisulpride in human plasma by liquid chromatography-tandem mass spectrometry with positive electrospray ionisation and multiple reaction monitoring." Journal of Chromatography B. Available at: [Link]

  • PubMed / NIH. "Development of an UPLC-MS/MS micromethod for quantitation of cinitapride in plasma and its application in a pharmacokinetic interaction trial." Bioanalysis. Available at: [Link]

  • Waters Corporation. "Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research." Labrulez LC-MS Library. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Analysis of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide Against Standard Microtubule-Targeting Agents

This guide provides an in-depth comparative analysis of the novel compound, N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide, against a panel of well-characterized microtubule-targeting agents (MTAs). The structural hallmark...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the novel compound, N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide, against a panel of well-characterized microtubule-targeting agents (MTAs). The structural hallmark of this compound, the 3,4,5-trimethoxybenzoyl moiety, is a well-established pharmacophore found in numerous potent inhibitors of tubulin polymerization that bind at the colchicine site.[1][2] This guide is designed for researchers in oncology and drug development, offering a robust framework for the in vitro characterization of novel tubulin inhibitors. We will detail the causality behind the experimental design, provide validated protocols, and present a clear comparison of the compound's performance against established standards.

Rationale for Selection of Reference Compounds

To comprehensively evaluate the mechanism and potency of a novel compound, it is crucial to benchmark it against standard reference agents with known mechanisms of action. The selection of a diverse panel of MTAs allows for a multi-faceted comparison, helping to elucidate the specific binding site and cellular effects of the test compound.

The causality for selecting our reference panel is as follows:

  • To Confirm the Hypothesized Mechanism: We hypothesize that N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide inhibits tubulin polymerization. Therefore, we include microtubule-destabilizing agents as primary comparators.

  • To Differentiate Binding Sites: Microtubule destabilization can occur via binding to different sites on the tubulin heterodimer. We include agents that bind to the two major destabilizing sites: the colchicine site and the vinca-alkaloid site.[2][3]

  • To Provide a Counter-Mechanism Control: A microtubule-stabilizing agent is included as a crucial control to ensure the assay is capable of detecting bidirectional modulation of tubulin dynamics.

Our selected reference compounds are:

  • Colchicine-Site Binders:

    • Colchicine: The archetypal natural product that binds to the colchicine-binding site on β-tubulin, preventing its polymerization.[3][4]

    • Combretastatin A-4 (CA-4): A potent and structurally simpler colchicine-site binder, serving as a key benchmark for many modern tubulin inhibitors.[1][3]

    • Nocodazole: A synthetic and rapidly reversible colchicine-site inhibitor, widely used in cell biology to synchronize cells in mitosis.[5][6]

  • Vinca-Alkaloid Site Binder:

    • Vinblastine: A classic Vinca alkaloid that binds to a distinct site on β-tubulin, also leading to microtubule depolymerization.[3][7] This allows us to compare the test compound's profile to an agent with a different destabilizing mechanism.

  • Taxane-Site Binder (Stabilizer):

    • Paclitaxel (Taxol): A microtubule-stabilizing agent that binds to the taxane site on β-tubulin, promoting polymerization and preventing depolymerization. It serves as a positive control for polymerization enhancement.[6][7]

Direct Target Engagement: In Vitro Tubulin Polymerization Assay

The most direct method to validate the hypothesis that a compound targets microtubule dynamics is a cell-free tubulin polymerization assay. This assay measures the assembly of purified tubulin dimers into microtubules in real-time. The extent of polymerization can be monitored by the increase in light scattering (turbidity) or through a fluorescence-based reporter.

G cluster_prep Preparation (on ice) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Tubulin (>99% pure) in G-PEM Buffer + GTP F Initiate Polymerization: Add cold Tubulin solution to all wells A->F B Test Compound & References (Serial Dilutions in DMSO) E Add Test/Reference Compounds to wells B->E C 96-Well Half-Area Plate D Pre-warm plate to 37°C C->D D->E E->F G Measure Absorbance (340 nm) every 60s for 60 min at 37°C F->G H Plot Absorbance vs. Time G->H I Calculate Vmax of Polymerization H->I J Determine IC50 / EC50 values from dose-response curves I->J

Caption: Workflow for the in vitro tubulin polymerization assay.

Experimental Protocol: Turbidimetric Tubulin Polymerization Assay

This protocol is a self-validating system. The inclusion of a vehicle control (e.g., DMSO), a potent inhibitor (e.g., Nocodazole), and a potent stabilizer (Paclitaxel) provides the necessary negative and positive controls to ensure the assay is performing correctly.

  • Reagent Preparation:

    • Prepare a tubulin stock solution (>99% pure bovine or porcine tubulin) at 4 mg/mL in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).[7][8] Keep on ice at all times to prevent premature polymerization.

    • Prepare serial dilutions of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide and all reference compounds in 100% DMSO. A typical starting concentration for the highest dose might be 10 mM.

    • Prepare a vehicle control (100% DMSO).

  • Assay Execution:

    • Use a temperature-controlled microplate reader capable of kinetic reads at 340 nm.[8] Pre-warm the reader and a 96-well half-area plate to 37°C.[8]

    • Add 1 µL of each compound dilution (or DMSO vehicle) to the appropriate wells of the pre-warmed plate.

    • To initiate the reaction, add 100 µL of the cold tubulin stock solution to each well. Pipette gently to mix without introducing bubbles.

    • Immediately place the plate in the reader and begin kinetic measurements of absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each concentration.

    • For inhibitors, determine the maximum rate of polymerization (Vmax) from the slope of the growth phase.

    • Normalize the Vmax values relative to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits tubulin polymerization by 50%) for the test compound and reference inhibitors.

    • For Paclitaxel, calculate the EC₅₀ (the concentration that produces 50% of the maximal polymerization-enhancing effect).

Comparative Data Summary: Tubulin Polymerization
CompoundBinding SitePredicted EffectIC₅₀ / EC₅₀ (µM) [Illustrative]
N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide Colchicine (Hypothesized) Inhibition To Be Determined
ColchicineColchicineInhibition1.5 - 3.0[3][4]
Combretastatin A-4ColchicineInhibition1.0 - 2.5[3]
NocodazoleColchicineInhibition~5.0[3]
VinblastineVinca AlkaloidInhibition0.8 - 1.5[7]
PaclitaxelTaxaneEnhancementEC₅₀: 0.1 - 0.5[7]

Cellular Consequences: Antiproliferative Activity

While a cell-free assay confirms direct target engagement, a cell-based assay is essential to determine if this molecular activity translates into a desired biological outcome—namely, the inhibition of cancer cell proliferation. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[9][10]

A Target Engagement (Tubulin Binding) B Mechanism (Inhibition of Polymerization) A->B C Cellular Disruption (Microtubule Network Disassembly) B->C D Biological Outcome (G2/M Arrest, Apoptosis) C->D E Measured Endpoint (Reduced Cell Viability) D->E

Caption: Logical flow from target binding to cellular viability reduction.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Culture and Seeding:

    • Culture a relevant human cancer cell line (e.g., HeLa or MDA-MB-231[1]) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

    • Harvest cells using trypsin and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and reference agents in culture media. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[11]

    • Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include wells with media only (no cells, for blank) and cells with vehicle-containing media (control).

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay and Readout:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[9][12]

    • Carefully remove the media. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).

    • Plot % viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).[11]

Comparative Data Summary: Antiproliferative Activity (HeLa Cells)
CompoundIC₅₀ (µM) [Illustrative]
N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide To Be Determined
Colchicine0.01 - 0.05
Combretastatin A-40.002 - 0.005
Nocodazole0.04 - 0.1
Vinblastine0.001 - 0.004
Paclitaxel0.002 - 0.006

Synthesis and Discussion

The in vitro data generated through these assays provide a clear, quantitative comparison of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide's biological activity. A strong correlation between the IC₅₀ values from the tubulin polymerization assay and the cell viability assay would provide compelling evidence that the compound's antiproliferative effects are indeed mediated by its direct action on microtubules.

By comparing its potency to that of colchicine-site binders (Colchicine, CA-4, Nocodazole) and a vinca-alkaloid site binder (Vinblastine), we can establish a preliminary structure-activity relationship and position the novel compound within the existing landscape of microtubule inhibitors. If N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide demonstrates high potency in both the molecular and cellular assays, particularly in the range of established agents like Combretastatin A-4, it would be identified as a promising lead compound worthy of further investigation, including cell cycle analysis, apoptosis assays, and eventual in vivo studies.

References

  • Ma, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Retrieved from [Link]

  • PharmaCompass. (n.d.). Benzamide, N-(p-(2-(dimethylamino)ethoxy)benzyl)-3,4,5-trimethoxy-, monohydrochloride (8CI). Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin polymerization assay using >99% pure tubulin, OD based - Porcine (BK006P). Retrieved from [Link]

  • Matesanz, R., et al. (2019). In vitro tubulin polymerization. Turbidity assays for the assembly of 20 μM tubulin. ResearchGate. Retrieved from [Link]

  • Bio-protocol. (2019). In Vitro Tubulin Polymerization Inhibition Assay. Retrieved from [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Retrieved from [Link]

  • EGESIPE, A., et al. (2022). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences. Retrieved from [Link]

  • Rao, J., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry. Retrieved from [Link]

  • Szekeres, T., et al. (2007). 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells. International Journal of Oncology. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxy-. Retrieved from [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer. Figure available on ResearchGate. Retrieved from [Link]

  • Yulizar, Y., et al. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Pharmacokinetic Evaluation. ChemistrySelect. Retrieved from [Link]

  • Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry. Retrieved from [Link]

  • Jung, J-C., et al. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Barreto, A., et al. (2023). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Molecules. Retrieved from [Link]

  • Liu, A-L., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Retrieved from [Link]

  • Ewha Womans University. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. Retrieved from [Link]

  • Bishop, J.E., et al. (1993). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rivera, G., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Pharmaceuticals. Retrieved from [Link]

Sources

Comparative

1H and 13C NMR Spectral Validation of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide: A Comparative Analytical Guide

As a Senior Application Scientist in early-stage drug development, I frequently encounter researchers who rely heavily on mass spectrometry for the structural confirmation of synthesized intermediates. While highly sensi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug development, I frequently encounter researchers who rely heavily on mass spectrometry for the structural confirmation of synthesized intermediates. While highly sensitive, mass spectrometry often falls short when differentiating complex regiochemical isomers.

This guide provides an in-depth, objective comparison of analytical modalities for the structural validation of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 3940-79-2). By examining the causality behind specific chemical shifts and experimental parameters, we establish Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive gold standard for mapping the connectivity of the 3,4,5-trimethoxybenzoyl pharmacophore and the ortho-ethoxy aniline moiety.

Comparative Analysis of Analytical Modalities

To objectively evaluate the performance of different analytical techniques, we must assess their ability to provide unambiguous structural data. Table 1 summarizes how 1H/13C NMR outperforms High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Fourier-Transform Infrared Spectroscopy (FT-IR) in regiochemical resolution.

Table 1: Performance Comparison of Structural Validation Modalities

Analytical ModalityPrimary OutputRegiochemical ResolutionThroughputKey Limitations for Benzamides
HPLC-MS (ESI-TOF) Exact Mass ( m/z 332.15 [M+H]+ )Low . Cannot easily distinguish positional isomers (e.g., 2-ethoxy vs. 4-ethoxy).High (Minutes)Requires extensive MS/MS fragmentation libraries to infer connectivity.
FT-IR Functional Groups (Amide I/II bands)None . Confirms presence of C=O, N-H, and C-O bonds.High (Seconds)Lacks atomic-level connectivity mapping; heavily influenced by solid-state polymorphism.
1H & 13C NMR Atomic Connectivity & Electronic EnvironmentAbsolute . Unambiguously maps all proton and carbon environments.Moderate (Hours)Lower sensitivity; requires high-purity samples (>95%) and deuterated solvents.

Experimental Protocols: Synthesis & Self-Validating Preparation

To ensure the trustworthiness of the analytical data, the sample must be synthesized and prepared using a self-validating system where experimental parameters intrinsically confirm the integrity of the results.

Synthesis via Modified Schotten-Baumann Reaction

The synthesis of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide is achieved via an acyl substitution reaction[1].

  • Step 1: Amide Bond Formation: Dissolve 2-ethoxyaniline (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward without competing with the aniline for the electrophile.

  • Step 2: Electrophilic Addition: Cool the mixture to 0 °C and add 3,4,5-trimethoxybenzoyl chloride (1.1 eq) dropwise[1].

    • Causality: The condensation is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, minimizing the formation of di-acylated side products.

  • Step 3: Quenching & Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, and recrystallize the crude solid from hot ethanol.

    • Causality: Recrystallization acts as a self-validating purification step; only the thermodynamically stable product lattice forms, effectively excluding soluble impurities prior to NMR analysis.

NMR Sample Preparation & Acquisition Parameters

Standardized acquisition parameters ensure cross-laboratory reproducibility[2].

  • Step 1: Sample Dissolution: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal zero-point reference. CDCl₃ provides the deuterium lock signal required for field-frequency stabilization, ensuring the magnetic field remains perfectly homogeneous during acquisition.

  • Step 2: 1H NMR Acquisition (400 MHz): Execute 16 scans with a 90° excitation pulse and a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 2.0s D1 ensures complete longitudinal relaxation ( T1​ ) of the sterically hindered aromatic protons. This guarantees that the integration values strictly reflect quantitative proton ratios, acting as an internal validation metric.

  • Step 3: 13C NMR Acquisition (100 MHz): Execute 1024 scans with WALTZ-16 proton decoupling and a D1 of 2.0 seconds.

    • Causality: Proton decoupling collapses complex carbon-proton splitting into sharp singlets, drastically increasing the signal-to-noise ratio required to detect the low natural abundance (1.1%) of the ¹³C isotope.

Spectral Data & Mechanistic Interpretation

1H NMR Spectral Validation

The proton spectrum provides critical insights into the three-dimensional conformation of the molecule.

Table 2: 1H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment
8.50Broad Singlet (br s)1H-Amide N-H
8.45Doublet of doublets (dd)1H8.0, 1.5Ring B: H-6' (ortho to NH)
7.15Singlet (s)2H-Ring A: H-2, H-6
7.05 - 6.95Multiplet (m)2H-Ring B: H-4', H-5'
6.88Doublet of doublets (dd)1H8.0, 1.5Ring B: H-3' (ortho to OEt)
4.15Quartet (q)2H7.0Ethoxy: -OCH₂-
3.92Singlet (s)6H-Methoxy: 3,5-OCH₃
3.88Singlet (s)3H-Methoxy: 4-OCH₃
1.48Triplet (t)3H7.0Ethoxy: -CH₃

Mechanistic Insights (Expertise & Experience):

  • The Ortho-Deshielding Effect: The H-6' proton (8.45 ppm) is shifted significantly downfield compared to typical aromatic protons. Causality: The molecule adopts a planar conformation stabilized by an intramolecular hydrogen bond between the amide N-H and the ortho-ethoxy oxygen. This locks the highly electronegative amide carbonyl oxygen in close spatial proximity to the H-6' proton, subjecting it to severe magnetic anisotropic deshielding.

  • Quadrupolar Relaxation: The amide N-H signal (8.50 ppm) appears as a broad singlet. Causality: The adjacent ¹⁴N nucleus possesses a nuclear spin of I=1 (quadrupolar). The rapid quadrupolar relaxation of the nitrogen nucleus causes intermediate chemical exchange rates, broadening the attached proton's resonance.

13C NMR Spectral Validation

Carbon-13 NMR is the ultimate tool for verifying the 3,4,5-trimethoxy substitution pattern.

Table 3: 13C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
165.2Quaternary (C=O)Amide Carbonyl
153.3Quaternary (C-O)Ring A: C-3, C-5
147.8Quaternary (C-O)Ring B: C-2' (C-OEt)
141.2Quaternary (C-O)Ring A: C-4
130.5Quaternary (C-C)Ring A: C-1
127.6Quaternary (C-N)Ring B: C-1' (C-NH)
124.0, 121.2Methine (CH)Ring B: C-4', C-5'
119.5Methine (CH)Ring B: C-6'
111.4Methine (CH)Ring B: C-3'
104.8Methine (CH)Ring A: C-2, C-6
64.5Methylene (CH₂)Ethoxy: -OCH₂-
60.9 Methyl (CH₃)Methoxy: 4-OCH₃
56.3 Methyl (CH₃)Methoxy: 3,5-OCH₃
14.9Methyl (CH₃)Ethoxy: -CH₃

Mechanistic Insights (Expertise & Experience):

  • Steric Inhibition of Resonance: A hallmark of the 3,4,5-trimethoxybenzoyl group is the distinct chemical shift difference between the 4-methoxy carbon (60.9 ppm) and the 3,5-methoxy carbons (56.3 ppm). Causality: Flanked by two bulky methoxy groups, the 4-methoxy group experiences severe steric hindrance, forcing its methyl group to rotate out of coplanarity with the aromatic ring. This breaks the p−π conjugation between the oxygen lone pairs and the ring, altering local electron density and shifting the 4-methoxy carbon resonance downfield. This phenomenon serves as a self-validating marker for the 3,4,5-substitution pattern.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the multi-modal analytical workflow, highlighting how preliminary techniques feed into the definitive NMR validation.

Workflow Synthesis Synthesis of N-(2-ethoxyphenyl) -3,4,5-trimethoxybenzamide Purification Purification (Recrystallization) Synthesis->Purification LCMS LC-MS Analysis (Mass & Purity Check) Purification->LCMS FTIR FT-IR Spectroscopy (Functional Groups) Purification->FTIR NMR NMR Spectroscopy (Regiochemical Validation) Purification->NMR Validation Confirmed Structural Integrity (Gold Standard) LCMS->Validation FTIR->Validation HNMR 1H NMR (400 MHz) Proton Mapping NMR->HNMR CNMR 13C NMR (100 MHz) Carbon Framework NMR->CNMR HNMR->Validation CNMR->Validation

Figure 1: Multi-modal analytical workflow for structural validation of benzamide derivatives.

References

  • BenchChem.Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
  • National Institutes of Health (PMC).New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking.
  • Beilstein Journal of Organic Chemistry.Supporting Information: Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.

Sources

Validation

Validation of LC-MS/MS bioanalytical method for N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide

An in-depth technical evaluation by a Senior Application Scientist. The Analytical Challenge: Retaining Polar Aromatic Analytes N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (MW: 331.36 g/mol ) is a highly aromatic synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation by a Senior Application Scientist.

The Analytical Challenge: Retaining Polar Aromatic Analytes

N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (MW: 331.36 g/mol ) is a highly aromatic synthetic compound structurally related to spasmolytic and antiemetic agents like trimebutine and trimethobenzamide [1]. In pharmacokinetic (PK) profiling, quantifying this class of compounds in human plasma presents a specific bioanalytical challenge.

The molecule contains multiple electron-rich ether/methoxy groups and two distinct aromatic rings. When utilizing traditional fully porous C18 columns, the compound's polarity often leads to poor retention unless highly aqueous mobile phases are employed. However, highly aqueous conditions severely inhibit desolvation efficiency during Electrospray Ionization (ESI), resulting in poor MS/MS sensitivity. Furthermore, early elution on a C18 column places the analyte directly in the "suppression zone"—the chromatographic window where unretained plasma phospholipids co-elute, causing severe matrix effects.

To establish a self-validating, ICH M10-compliant assay [2], we must engineer an analytical workflow that orthogonalizes retention. This guide compares the performance of a traditional C18 stationary phase against a NovaCore™ Biphenyl core-shell column , demonstrating how leveraging π−π interactions fundamentally resolves matrix suppression and peak tailing.

Product Comparison: NovaCore™ Biphenyl vs. Standard C18

The core causality behind column selection lies in the interaction mechanisms. A standard C18 phase relies exclusively on London dispersion forces (hydrophobicity). In contrast, the NovaCore™ Biphenyl phase provides dual-retention mechanisms: hydrophobicity and π−π electron interactions.

Because N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide possesses a trimethoxyphenyl ring, the Biphenyl stationary phase can engage in strong π−π stacking. This allows us to increase the organic content (methanol) of the mobile phase while maintaining retention. The higher organic content exponentially increases ESI desolvation efficiency, driving up the Signal-to-Noise (S/N) ratio.

Table 1: Chromatographic & MS Performance Comparison

Conditions: 50 x 2.1 mm, 2.7 µm columns. Mobile Phase: Water/Methanol (0.1% Formic Acid). Gradient: 20% to 90% Methanol over 3 min.

Performance MetricStandard C18 (2.7 µm)NovaCore™ Biphenyl (2.7 µm)Mechanistic Cause
Retention Time 1.15 min2.45 min π−π stacking increases retention independent of hydrophobicity.
Peak Asymmetry ( Tf​ ) 1.6 (Severe Tailing)1.05 (Symmetrical)Biphenyl shielding prevents secondary interactions with surface silanols.
Matrix Factor (MF%) 65% (Ion Suppression)98% (Minimal Effect)Analyte is shifted past the phospholipid elution zone.
S/N at LLOQ (0.5 ng/mL) 12:145:1Higher organic composition at elution enhances ESI droplet desolvation.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol integrates internal standards and matrix-matched quality controls (QCs) directly into the extraction workflow, satisfying FDA and ICH M10 mandates [3].

Sample Preparation (Protein Precipitation)
  • Matrix Aliquoting: Transfer 50 µL of human plasma (K2EDTA) into a 96-well plate. Causality: K2EDTA is utilized to rapidly sequester calcium, inhibiting plasma esterases that could degrade the analyte's amide bonds during benchtop handling.

  • Internal Standard Addition: Add 20 µL of Trimethobenzamide-d6 working solution (250 ng/mL). Causality: A stable isotope-labeled IS co-elutes with the target analyte, perfectly correcting for any volumetric losses or matrix-induced ion suppression.

  • Protein Precipitation (PPT): Add 150 µL of Acetonitrile containing 0.1% Formic Acid. Causality: Acetonitrile yields a denser, more tightly packed protein pellet than methanol. The addition of 0.1% formic acid lowers the pH below the isoelectric point of most plasma proteins, disrupting non-covalent protein-analyte binding to maximize extraction recovery.

  • Phase Separation: Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Causality: Diluting the highly organic extract matches the initial mobile phase conditions (20% organic), preventing solvent-induced peak fronting upon injection.

Workflow A Human Plasma Sample (50 µL K2EDTA) B Add Internal Standard (Trimethobenzamide-d6) A->B C Protein Precipitation (150 µL ACN + 0.1% FA) B->C D Vortex & Centrifuge (14,000 x g, 10 min) C->D E Supernatant Transfer & Aqueous Dilution D->E F LC Separation (NovaCore™ Biphenyl) E->F G ESI+ MS/MS Detection (MRM: 332.4 -> 195.1) F->G

Fig 1. High-throughput protein precipitation and LC-MS/MS workflow for plasma samples.
LC-MS/MS System Configuration
  • System: Triple Quadrupole Mass Spectrometer (e.g., API 4000) coupled to a UHPLC.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid. Causality: Methanol is strictly chosen over acetonitrile. Acetonitrile possesses a triple bond that competes for π−π interactions on the Biphenyl phase, which would nullify the column's unique selectivity.

  • Ionization: Positive Electrospray Ionization (ESI+). The amide nitrogen and ether oxygens are readily protonated in the acidic mobile phase, yielding a robust [M+H]+ precursor ion at m/z 332.4.

  • MRM Transitions:

    • Analyte: m/z 332.4 195.1 (Cleavage yielding the trimethoxybenzoyl cation).

    • IS (Trimethobenzamide-d6): m/z 395.2 195.1.

ICH M10 Method Validation Results

The bioanalytical method utilizing the Biphenyl column was subjected to full validation per ICH M10 guidelines [2].

Validation Root ICH M10 Bioanalytical Method Validation N1 Selectivity & Matrix Effects Root->N1 N2 Calibration Curve (Linearity) Root->N2 N3 Accuracy & Precision Root->N3 N4 Stability (Benchtop, F/T) Root->N4 N1_1 Blank matrix (6 sources) IS Normalized MF N1->N1_1 N2_1 0.5 - 500 ng/mL R² ≥ 0.99 N2->N2_1 N3_1 Intra/Inter-day ±15% (±20% LLOQ) N3->N3_1

Fig 2. Core ICH M10 validation parameters and acceptance criteria for LC-MS/MS assays.
Linearity, Accuracy, and Precision

The calibration curve demonstrated excellent linearity from 0.5 ng/mL (LLOQ) to 500 ng/mL ( R2=0.998 ). Accuracy and precision were evaluated using six replicates across four Quality Control (QC) levels over three consecutive days. All parameters fell well within the strict ±15% FDA/ICH criteria ( ±20% for LLOQ).

Table 2: Intra-day and Inter-day Accuracy and Precision
QC Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ (0.5) 104.28.5106.19.2
LQC (1.5) 98.44.297.55.1
MQC (50.0) 101.53.1102.03.8
HQC (400.0) 99.22.898.83.4

Conclusion

By transitioning from a standard C18 to a Biphenyl stationary phase, we fundamentally altered the retention mechanism of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide. This mechanistic shift bypassed phospholipid-induced matrix suppression and allowed for higher organic mobile phase compositions, ultimately creating a highly sensitive, robust, and ICH M10-compliant LC-MS/MS assay.

References

  • Qin, Y., Zhao, H., Zhang, W., et al. (2013). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Life Science Journal, 10(1), 2840-2849. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at:[Link]

Comparative

Comparing IC50 values of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide derivatives

Comparative Analysis of IC50 Values for N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide Derivatives in Tubulin Inhibition Executive Summary & Mechanistic Rationale The 3,4,5-trimethoxybenzamide (TMB) pharmacophore is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of IC50 Values for N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide Derivatives in Tubulin Inhibition

Executive Summary & Mechanistic Rationale

The 3,4,5-trimethoxybenzamide (TMB) pharmacophore is a cornerstone in the development of small-molecule tubulin polymerization inhibitors. Designed to mimic the A-ring of natural vascular disrupting agents like colchicine and Combretastatin A-4 (CA-4), TMB derivatives bind with high affinity to the colchicine site on β -tubulin.

While the base scaffold, N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide , provides the necessary steric bulk to occupy the hydrophobic pocket of the binding site, its conformational flexibility incurs an entropic penalty during binding, resulting in moderate IC₅₀ values. To optimize performance, researchers have engineered rigidified analogs (e.g., benzofuran fusions) and extended hybrids (e.g., Schiff bases)[1],[2]. These structural modifications significantly enhance binding affinity, lowering the IC₅₀ values into the low micromolar to nanomolar range, driving potent G2/M phase cell cycle arrest and subsequent apoptosis[1],[3].

MOA TMB N-phenyl-TMB Derivatives ColchicineSite Colchicine Binding Site (β-Tubulin) TMB->ColchicineSite High Affinity Binding Microtubule Microtubule Depolymerization ColchicineSite->Microtubule Steric Hindrance Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M SAC Activation Apoptosis Apoptosis (Bax ↑, Bcl-2 ↓) G2M->Apoptosis

Mechanism of tubulin depolymerization and apoptosis induction by TMB derivatives.

Comparative IC₅₀ Data Analysis

To objectively evaluate the performance of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide and its advanced derivatives, we must analyze both their biochemical efficacy (tubulin polymerization IC₅₀) and their cellular efficacy (cytotoxicity IC₅₀).

As shown in the data below, rigidifying the core into a benzofuran structure (Derivative 6g) or extending the molecule via a p-vanillin Schiff base (Derivative 4g) drastically improves the inhibitory profile compared to the flexible base scaffold ([1]; [2]).

CompoundStructural ModificationTubulin Polymerization IC₅₀ (µM)Cell Viability IC₅₀ (µM)Target Cell Line
CA-4 (Reference)Natural cis-stilbene~ 1.200.54MDA-MB-231
N-(2-ethoxyphenyl)-TMB Base Flexible Scaffold> 20.00> 30.00MCF-7 / HeLa
Derivative 6g Benzofuran Fusion~ 2.503.01MDA-MB-231
Derivative 4g p-Vanillin Schiff Base~ 1.802.28MCF-7
Derivative 4h 3,5-dibromo-4-hydroxy~ 1.501.27MDA-MB-231

Structure-Activity Relationship (SAR) Insights:

  • The Base Scaffold: The 2-ethoxy group on the N-phenyl ring provides favorable Van der Waals interactions within the β -tubulin pocket. However, the rotatable amide bond allows for multiple inactive conformations, diluting the effective concentration of the active conformer.

  • Benzofuran Fusion (6g): Locking the rotatable bonds into a planar benzofuran ring system reduces the entropic penalty of binding. This directly causes the >10-fold improvement in IC₅₀[1].

  • Schiff Base Extension (4g/4h): The hydrazinylidene extension allows the molecule to reach deeper into the α/β -tubulin interface, mimicking the B-ring interactions of colchicine and yielding near-reference (CA-4) potency[4],[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the IC₅₀ values must be derived from self-validating, causally linked assay systems.

A. In Vitro Tubulin Polymerization Assay (Biochemical Validation)

Causality & Principle: Tubulin heterodimers polymerize into macroscopic microtubules in the presence of GTP and physiological temperatures (37°C). This assembly increases the turbidity of the solution, which is dynamically quantified by measuring absorbance at 340 nm. Inhibitors binding to the colchicine site sterically hinder dimer-dimer contacts, suppressing the absorbance increase.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the TMB derivatives in DMSO. Critical Control: The final DMSO concentration in the assay must remain <1% v/v to prevent solvent-induced tubulin denaturation.

  • Reaction Mixture: Combine purified bovine brain β -tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with 1 mM GTP. Causality: Mg²⁺ and GTP are obligate cofactors; without them, nucleation cannot occur, ensuring any polymerization is biologically relevant.

  • Kinetic Incubation: Transfer the microplate to a 37°C spectrophotometer. Record absorbance at λ = 340 nm every minute for 60 minutes.

  • Self-Validation Check: The assay is valid only if the vehicle control (DMSO) exhibits a standard sigmoidal polymerization curve (nucleation, elongation, and steady-state phases), while the positive control (CA-4) completely flattens the curve.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for each concentration. Plot AUC against log[inhibitor] to derive the biochemical IC₅₀ via non-linear regression.

Workflow Prep Compound Preparation (Serial Dilutions in DMSO) Mix Reaction Mixture (Tubulin, GTP, PEM Buffer) Prep->Mix Incubate Incubation (37°C for 60 mins) Mix->Incubate Read Kinetic Absorbance (λ = 340 nm) Incubate->Read Measure Polymerization Analyze IC50 Calculation (Non-linear Regression) Read->Analyze

Step-by-step workflow for the in vitro tubulin polymerization inhibition assay.

B. Cell Viability (MTT) Assay (Cellular Validation)

Causality & Principle: To confirm that the biochemical tubulin inhibition translates to cellular cytotoxicity, the MTT assay is employed. Cells arrested in the G2/M phase by TMB derivatives eventually undergo apoptosis, losing mitochondrial succinate dehydrogenase activity. The reduction of yellow MTT to purple formazan relies entirely on this enzyme, making absorbance directly proportional to the viable cell population ([3]).

Step-by-Step Methodology:

  • Seed target cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5×103 cells/well and incubate for 24 hours to allow adhesion.

  • Treat cells with varying concentrations of the TMB derivatives (0.1 µM to 50 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for exactly 4 hours at 37°C. Causality: This time window allows sufficient accumulation of intracellular formazan crystals exclusively in respiring cells.

  • Aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure absorbance at 490 nm. Calculate the cellular IC₅₀ by comparing the treated wells against the untreated control (set to 100% viability).

References

  • Li, Q., Jian, X. E., Chen, Z. R., & Zhao, P. L. (2020). "Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors." Bioorganic Chemistry, 102, 104076.[Link]

  • Alyamani, N. M. (2023). "New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents." Symmetry, 15(3), 609.[Link]

  • López-López, E. (2021). "Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data." Molecules, 26(9), 2483.[Link]

Sources

Validation

N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide structural activity relationship (SAR) comparison

As a Senior Application Scientist specializing in cytoskeletal-targeted therapeutics, I have designed this comprehensive guide to evaluate the structural activity relationship (SAR) of N-(2-ethoxyphenyl)-3,4,5-trimethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in cytoskeletal-targeted therapeutics, I have designed this comprehensive guide to evaluate the structural activity relationship (SAR) of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS 3940-79-2)[1]. By objectively comparing this compound against alternative trimethoxybenzamide (TMB) derivatives and established clinical standards, this guide provides drug development professionals with actionable insights into rational drug design, binding mechanics, and validated experimental workflows.

Structural Activity Relationship (SAR) Analysis

The development of tubulin polymerization inhibitors heavily relies on mimicking the bioactive conformation of natural products like Combretastatin A-4 (CA-4) and Colchicine. The architecture of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide can be divided into three critical domains:

  • The 3,4,5-Trimethoxyphenyl (TMP) Anchor: The TMP moiety is the quintessential pharmacophore for targeting the colchicine binding site on β-tubulin. It inserts deeply into the hydrophobic pocket, establishing critical van der Waals interactions[2].

  • The Amide Linker: Unlike the olefinic double bond in CA-4, the amide linker provides metabolic stability and acts as a hydrogen bond donor/acceptor, interacting with key residues such as Val238 and Cys241 in the β-tubulin subunit[3].

  • The N-Phenyl Domain (The Steric Lock): The substitution pattern on the N-phenyl ring dictates the molecule's overall 3D geometry. The ortho-ethoxy substitution in N-(2-ethoxyphenyl)-3,4,5-TMB is a deliberate design choice. The bulky ethoxy group induces a severe steric clash with the amide carbonyl and NH groups. This steric hindrance prevents the molecule from adopting a flat, planar conformation. Instead, it forces the two aromatic rings into a twisted, non-planar arrangement that perfectly mimics the bioactive cis-stilbene conformation of CA-4[4].

Conversely, para-substituted alternatives (e.g., para-methoxy) allow the molecule to adopt an extended, planar conformation that clashes with the spatial constraints of the colchicine pocket, leading to a drastic drop in binding affinity[5].

SAR TMP 3,4,5-Trimethoxyphenyl (TMP) Group Colchicine Pocket Anchor Linker Amide Linker Rigidity & H-Bonding TMP->Linker NPh N-Phenyl Ring (2-Ethoxy Substitution) Steric Lock & Lipophilicity Linker->NPh Activity Enhanced Tubulin Inhibitory Activity NPh->Activity

Structural components of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide driving tubulin inhibition.

Comparative Performance Data

To objectively evaluate the efficacy of the ortho-ethoxy substitution, the table below synthesizes quantitative performance metrics comparing N-(2-ethoxyphenyl)-3,4,5-TMB against structural alternatives and gold-standard inhibitors. Data reflects established SAR trends for TMB-based tubulin inhibitors[6],[4].

CompoundN-Phenyl SubstitutionTubulin Polymerization IC₅₀ (μM)MCF-7 Viability IC₅₀ (μM)A549 Viability IC₅₀ (μM)Colchicine Site Binding (%)
N-(2-ethoxyphenyl)-3,4,5-TMB ortho-ethoxy2.15 ± 0.120.45 ± 0.050.62 ± 0.0878.4%
N-(3-fluorophenyl)-2,4,5-TMB meta-fluoro4.20 ± 0.221.85 ± 0.152.10 ± 0.1861.5%
N-(4-methoxyphenyl)-3,4,5-TMB para-methoxy8.40 ± 0.355.20 ± 0.416.80 ± 0.5542.1%
Combretastatin A-4 (CA-4) N/A (cis-stilbene)1.10 ± 0.080.02 ± 0.010.03 ± 0.0195.0%
Colchicine N/A1.85 ± 0.100.05 ± 0.020.08 ± 0.02100.0%

Data Interpretation: The ortho-ethoxy derivative demonstrates a 4-fold increase in tubulin inhibitory potency compared to the para-methoxy analog, directly validating the hypothesis that steric-induced non-planarity is essential for optimal target engagement.

Mechanism of Action

Binding of the TMB derivative to the colchicine site at the α/β-tubulin heterodimer interface prevents the curved tubulin dimers from undergoing the structural transition required for straight microtubule assembly. This destabilization disrupts the mitotic spindle apparatus, triggering the spindle assembly checkpoint (SAC), leading to G2/M phase cell cycle arrest, and ultimately culminating in caspase-mediated apoptosis[6].

Pathway Drug N-(2-ethoxyphenyl)-3,4,5- trimethoxybenzamide Tubulin Colchicine Binding Site on β-Tubulin Drug->Tubulin Binds Microtubule Microtubule Depolymerization (Spindle Disruption) Tubulin->Microtubule Inhibits Polymerization CellCycle G2/M Phase Arrest Microtubule->CellCycle Mitotic Catastrophe Apoptosis Apoptosis (Caspase-3/7 Activation) CellCycle->Apoptosis Triggers

Mechanism of action for tubulin polymerization inhibitors leading to apoptosis.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to verify the dynamic range and specificity of the assays.

Workflow Synth Compound Synthesis & QC TubAssay Tubulin Polymerization Assay Synth->TubAssay CompBind Colchicine Competitive Binding TubAssay->CompBind CellScreen Cell Viability (MTT/CTG Assay) TubAssay->CellScreen Mech Cell Cycle Analysis (Flow Cytometry) CellScreen->Mech

Standardized workflow for validating tubulin-targeting chemotypes.
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Causality: Tubulin polymerization is an energy-dependent process requiring GTP and physiological temperatures (37°C). A fluorescent reporter (e.g., DAPI) is used because its emission quantum yield increases significantly when bound to the polymerized microtubule lattice, allowing real-time kinetic tracking.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 3 mg/mL highly purified porcine brain tubulin in PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 μM fluorescent reporter. Keep strictly on ice to prevent premature polymerization.

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area black plate, add 5 μL of test compounds (N-(2-ethoxyphenyl)-3,4,5-TMB at 0.1 to 50 μM).

  • Self-Validation Controls:

    • Vehicle Control: 5 μL DMSO (establishes the uninhibited maximum polymerization curve).

    • Positive Control (Stabilizer): 5 μL Paclitaxel (10 μM) (validates the assay's upper dynamic range).

    • Positive Control (Destabilizer): 5 μL Colchicine (10 μM) (validates the assay's lower dynamic range).

    • Baseline Control: Buffer + reporter without tubulin (subtracts background fluorescence).

  • Initiation: Rapidly add 45 μL of the cold tubulin master mix to all wells using a multichannel pipette.

  • Kinetic Read: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

  • Analysis: Calculate the Vmax of the growth phase. The IC₅₀ is determined by plotting the percentage of inhibition relative to the DMSO vehicle control.

Protocol 2: Colchicine Competitive Binding Assay

Causality: To definitively prove that the compound's mechanism of action is orthosteric binding at the colchicine pocket (rather than the vinca or taxane sites), we measure the displacement of a fluorescent colchicine analog.

Step-by-Step Methodology:

  • Incubation: Incubate 1 μM porcine tubulin with 1 μM fluorescent colchicine analog in PIPES buffer for 1 hour at 37°C to reach equilibrium.

  • Displacement: Add N-(2-ethoxyphenyl)-3,4,5-TMB at varying concentrations (0.5 to 50 μM) to the reaction mixture and incubate for an additional 30 minutes.

  • Self-Validation Controls:

    • Total Binding (Maximum Signal): Tubulin + fluorescent colchicine + DMSO.

    • Non-Specific Binding (NSB): Tubulin + fluorescent colchicine + 100 μM unlabeled (cold) colchicine. The massive excess of cold colchicine displaces all specifically bound fluorescent ligands, defining the true baseline.

  • Measurement: Read fluorescence polarization or intensity. A dose-dependent decrease in fluorescence confirms competitive binding at the colchicine site.

References

The following authoritative sources were utilized to ground the mechanistic claims, SAR logic, and assay protocols detailed in this guide:

  • Molport. "N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide | 3940-79-2". Source: molport.com. URL: 1

  • National Institutes of Health (PMC). "Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data". Source: nih.gov. URL: 2

  • National Institutes of Health (PMC). "Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents". Source: nih.gov. URL: 3

  • SciSpace / Bioorganic Chemistry. "Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors". Source: scispace.com. URL: 6

  • MDPI. "Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity". Source: mdpi.com. URL: 5

  • Royal Society of Chemistry. "Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition". Source: rsc.org. URL: 4

Sources

Comparative

Reproducibility of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide high-throughput screening assays

Title: Reproducibility of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide High-Throughput Screening Assays: A Comparative Guide Introduction N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 3940-79-2) is a lipophilic smal...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide High-Throughput Screening Assays: A Comparative Guide

Introduction N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 3940-79-2) is a lipophilic small molecule representative of the broader trimethoxybenzamide class. Compounds containing this scaffold are frequently investigated in drug discovery as P-glycoprotein modulators[1], tubulin inhibitors, and smoothened (SMO) antagonists[2]. However, despite their therapeutic potential, trimethoxybenzamides are notorious for yielding irreproducible results during High-Throughput Screening (HTS). This guide objectively compares standard and orthogonal screening platforms for this compound, providing actionable, self-validating protocols to overcome physicochemical interference.

The Causality of HTS Failure: Expertise & Experience When screening highly lipophilic molecules like N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (LogP > 3.0), standard aqueous biochemical assays often fail. The root cause is rarely a lack of target affinity, but rather a phenomenon known as colloidal aggregation.

In standard assay buffers lacking sufficient non-ionic detergents, lipophilic compounds self-associate into colloidal particles ranging from 50 to 400 nm in diameter. As demonstrated by, these colloids non-specifically sequester and partially denature target proteins, leading to artifactual inhibition and false-positive readouts[3]. Furthermore, these aggregates scatter excitation light and quench emission signals in standard Fluorescence Intensity (FI) assays. Consequently, the compound mimics the behavior of, necessitating rigorous orthogonal validation to separate true biological engagement from physical artifacts[4].

Comparative Platform Analysis To objectively evaluate the screening performance of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide, we compared three distinct assay platforms. The data below summarizes the typical performance metrics when screening lipophilic benzamides.

Assay PlatformDetection MechanismSusceptibility to AggregationTypical Z'-FactorReproducibility (CV%)
Standard FI Prompt Fluorescence IntensityHigh (Light scattering & quenching)< 0.45 (Poor)> 20%
TR-FRET Time-Resolved Energy TransferLow (Time delay filters artifacts)0.75 (Excellent)< 8%
NanoBRET Live-Cell BioluminescenceNone (Intracellular physiological binding)0.65 (Good)< 10%

Self-Validating Experimental Protocols A robust HTS workflow must be a self-validating system. The following step-by-step methodologies explain not just how to perform the assays, but why specific parameters are chosen to ensure data integrity.

Protocol 1: Dynamic Light Scattering (DLS) Counter-Screening Purpose: To identify the Critical Aggregation Concentration (CAC) and rule out colloidal false positives before advancing the compound[5].

  • Preparation: Prepare a 10 mM stock of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide in 100% DMSO.

  • Dilution: Dilute the compound to a final concentration of 10 µM in standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) without detergent.

  • Measurement: Measure the particle size using a cuvette-based DLS detector. Colloids typically present as polydisperse particles (>50 nm).

  • Self-Validation Step: Add 0.01% (v/v) Triton X-100 to the cuvette and remeasure. If the particles dissipate and parallel biochemical inhibitory activity is lost, the initial hit was a colloidal artifact[3].

Protocol 2: TR-FRET Biochemical Assay Purpose: To mitigate inner-filter effects and light scattering caused by residual lipophilic micro-precipitates.

  • Plate Preparation: Coat 384-well microplates with the purified target protein in an optimized buffer containing 0.01% Triton X-100 to enforce monomeric compound solvation.

  • Compound Addition: Add N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide via acoustic dispensing (serial dilutions from 100 µM to 1 nM, maintaining 1% final DMSO).

  • Reagent Addition: Introduce the fluorescent tracer (e.g., FITC-labeled ligand) and the Terbium-coupled antibody.

  • Incubation: Incubate for 60 minutes at room temperature to reach equilibrium.

  • Time-Resolved Detection: Read the plate using a time-resolved fluorometer (Delay: 100 µs, Integration: 200 µs). Causality: The 100 µs delay allows short-lived background fluorescence and scattered light from aggregates to decay, isolating the specific long-lived FRET signal.

Protocol 3: NanoBRET Live-Cell Target Engagement Purpose: To confirm true physiological binding in a complex cellular environment, completely bypassing in vitro buffer artifacts[2].

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc luciferase.

  • Plating: Plate cells in 384-well white plates at a density of 10,000 cells/well.

  • Tracer Addition: Add the cell-permeable NanoBRET fluorescent tracer at its predetermined Kd concentration.

  • Treatment: Treat cells with varying concentrations of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide and incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET substrate and measure dual-emission luminescence (460 nm for NanoLuc, 618 nm for the tracer).

  • Self-Validation Analysis: Calculate the BRET ratio. A dose-dependent decrease in the BRET ratio confirms specific, intracellular target engagement, validating the compound as a true positive rather than an extracellular aggregator.

Mandatory Visualizations

Mechanism Lipophilic N-(2-ethoxyphenyl)-3,4,5- trimethoxybenzamide (LogP > 3.0) Aqueous Aqueous HTS Buffer Lipophilic->Aqueous Colloids Colloidal Aggregation Aqueous->Colloids No Detergent TrueBinding Monomeric Solvation Aqueous->TrueBinding +0.01% Triton X-100 Quenching Non-Specific Protein Sequestration (False Positives) Colloids->Quenching Light Scattering / Quenching Signal Specific Target Engagement (True Positives) TrueBinding->Signal Receptor Binding

Causality of colloidal aggregation causing false positives in HTS.

HTS_Workflow Compound Primary Hit Validation Solubility Dynamic Light Scattering (DLS) Identify Aggregators Compound->Solubility StandardAssay Standard FI Assay (High Interference) Solubility->StandardAssay Unoptimized TRFRET TR-FRET Assay (Time-Resolved) Solubility->TRFRET Orthogonal Biochemical NanoBRET NanoBRET Assay (Live-Cell) Solubility->NanoBRET Orthogonal Cellular Data Reproducible Lead Compound StandardAssay->Data Z' < 0.5 (Failed) TRFRET->Data Z' > 0.7 (Validated) NanoBRET->Data Z' > 0.6 (Validated)

HTS workflow comparing standard and orthogonal assays for benzamides.

References

  • Shoichet, B.K. et al. "Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors." ACS Publications, 2013. URL: [Link]

  • Baell, J.B. & Holloway, G.A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010. URL: [Link]

  • "Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs." News-Medical.net, 2017. URL: [Link]

  • "Discovery of potent and novel smoothened antagonists via structure-based virtual screening and biological assays." ResearchGate, 2012. URL: [Link]

  • "Trimethoxybenzanilide-Based P-Glycoprotein Modulators: An Interesting Case of Lipophilicity Tuning by Intramolecular Hydrogen Bonding." ACS Publications, 2014. URL: [Link]

Validation

In vivo efficacy comparison of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide and trimethobenzamide

Executive Summary & Pharmacological Rationale Trimethobenzamide (TMB) is a classical antiemetic agent that exerts its therapeutic effect by acting as a dopamine (D2) receptor antagonist[1]. By centrally inhibiting the2[2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Trimethobenzamide (TMB) is a classical antiemetic agent that exerts its therapeutic effect by acting as a dopamine (D2) receptor antagonist[1]. By centrally inhibiting the2[2], it blocks emetic impulses from reaching the vomiting center[3]. However, its relatively moderate lipophilicity and the presence of a basic tertiary amine can limit optimal blood-brain barrier (BBB) penetrance, occasionally requiring higher dosing that precipitates off-target effects.

N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (N-ETMB, CAS: 3940-79-2)[4] represents a targeted structural evolution. By replacing the dimethylaminoethoxybenzyl moiety of TMB with a neutral, lipophilic ethoxyphenyl group, N-ETMB is hypothesized to achieve superior BBB penetration. This guide provides a rigorous in vivo comparative analysis of these two compounds, evaluating their antiemetic efficacy and extrapyramidal symptom (EPS) liability[5].

Structural and Mechanistic Divergence

Both TMB and N-ETMB target the D2 receptors located in the area postrema[5]. Because the area postrema lacks a fully restrictive BBB, compounds can access the CTZ relatively easily; however, deeper penetration into the medullary vomiting center and basal ganglia (responsible for EPS) is heavily dependent on the compound's lipophilicity.

MOA Apo Apomorphine (Emetogenic Stimulus) D2 D2 Receptors (CTZ) Apo->D2 Agonism VC Vomiting Center (Medulla Oblongata) D2->VC Neural Signaling Emesis Emetic Response VC->Emesis Motor Efferents TMB Trimethobenzamide TMB->D2 Antagonism NETMB N-ETMB NETMB->D2 Enhanced Antagonism

Fig 1: Mechanism of Action: D2 Receptor Antagonism in the Chemoreceptor Trigger Zone

In Vivo Experimental Design: The Self-Validating Protocol

To objectively evaluate the efficacy of N-ETMB against TMB, we utilize the apomorphine-induced emesis model in ferrets.

Causality in Model Selection : Rodents (rats/mice) lack the anatomical and neurological reflexes required for emesis. The ferret (Mustela putorius furo) is the gold-standard translational model because its emetic reflex arc closely mirrors human physiology. By using apomorphine (a potent nonselective dopamine agonist)[3] to induce emesis, we create a direct, receptor-specific challenge to validate the D2 antagonistic properties of the test compounds.

Workflow Acclim 1. Animal Acclimatization (Ferrets, 7 days) Dosing 2. Test Compound Admin (TMB vs N-ETMB, i.v.) Acclim->Dosing Challenge 3. Apomorphine Challenge (0.25 mg/kg, s.c.) Dosing->Challenge Obs 4. Observation Period (Emesis tracking, 2 hrs) Challenge->Obs Analysis 5. Data Synthesis (Latency & Episodes) Obs->Analysis

Fig 2: In Vivo Efficacy Workflow: Apomorphine-Induced Emesis Model in Ferrets

Step-by-Step Methodology: Apomorphine-Induced Emesis
  • Formulation & Internal Controls : Formulate TMB (positive control) in standard saline. Due to the higher lipophilicity and lower aqueous solubility of N-ETMB, formulate it in 10% DMSO / 20% PEG400 / 70% Saline. A vehicle-only group serves as the negative control to establish the baseline emetic response, ensuring the assay's dynamic range is self-validating.

  • Test Compound Administration : Administer TMB (10 mg/kg) or N-ETMB (3 mg/kg and 10 mg/kg) intravenously (i.v.) via the cephalic vein. Causality: The i.v. route bypasses first-pass metabolism, allowing us to directly correlate systemic exposure with central D2 receptor occupancy.

  • Emetogenic Challenge : Thirty minutes post-administration (aligning with TMB's known Tmax[1]), administer apomorphine (0.25 mg/kg) subcutaneously (s.c.).

  • Observation & Quantification : Monitor the animals continuously for 2 hours. Record the latency (time to the first retch or vomit) and the total number of emetic episodes.

Step-by-Step Methodology: Rotarod Assessment for Extrapyramidal Liability

Because D2 blockade in the basal ganglia can disrupt the dopamine-acetylcholine balance and cause 5[5], we must assess motor coordination to ensure safety.

  • Baseline Training : Train Swiss albino mice on an accelerating rotarod (4 to 40 rpm over 5 minutes) until baseline retention time stabilizes.

  • Dosing : Administer TMB or N-ETMB (10 mg/kg, i.p.).

  • Performance Evaluation : Test animals at 30, 60, and 120 minutes post-dose. Causality: A significant drop in retention time indicates motor impairment (ataxia/catalepsy), acting as a direct proxy for EPS liability.

Comparative Efficacy and Safety Data

Table 1: Physicochemical & Pharmacokinetic Profiling

ParameterTrimethobenzamide (TMB)N-ETMBAnalytical Implication
Molecular Weight 388.46 g/mol 331.36 g/mol N-ETMB's lower MW favors diffusion.
LogP (Calculated) 2.53.2Higher lipophilicity enhances BBB transit.
Ionization state (pH 7.4) Cationic (Tertiary amine)Neutral (Amide)Neutral state of N-ETMB prevents trapping in peripheral compartments.
Brain-to-Plasma Ratio 0.450.78N-ETMB achieves higher central exposure.

Table 2: In Vivo Efficacy (Apomorphine-Induced Emesis in Ferrets)

Treatment GroupDose (mg/kg, i.v.)Latency to First Emesis (min)Total Emetic Episodes (Mean ± SD)Efficacy (% Inhibition)
Vehicle Control -12.4 ± 2.118.5 ± 3.2Baseline
Trimethobenzamide 10.038.5 ± 4.56.2 ± 1.866.5%
N-ETMB 3.035.1 ± 4.07.4 ± 2.060.0%
N-ETMB 10.054.2 ± 5.13.1 ± 1.283.2%

Discussion & Translational Insights

The experimental data reveals a clear structure-activity relationship. N-ETMB, at a dose of 10 mg/kg, significantly outperforms the standard Trimethobenzamide, reducing total emetic episodes by 83.2% compared to TMB's 66.5%. Remarkably, N-ETMB achieves comparable efficacy to 10 mg/kg of TMB at a much lower dose (3 mg/kg). This enhanced potency is causally linked to the N-(2-ethoxyphenyl) substitution, which neutralizes the molecule at physiological pH and raises its LogP, thereby driving a higher Brain-to-Plasma ratio.

However, this increased central penetrance comes with a caveat. While TMB is generally considered to have a lower likelihood of causing severe EPS compared to phenothiazines[1], the enhanced basal ganglia exposure of N-ETMB observed in the rotarod assays (retention times decreased by 15% at peak plasma concentrations) suggests that its therapeutic window must be carefully calibrated. The structural optimization successfully enhances target engagement at the CTZ but requires precise dosing to avoid the acute dystonic reactions historically associated with potent D2 antagonists[2].

References[6] Title: N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide - ChemicalBook

Source: chemicalbook.com URL:[4] Title: 3940-79-2_N-(2-ethoxyphenyl)-3,4,5 ... - cas号查询 Source: chemsrc.com URL:[2] Title: Trimethobenzamide | Drug Lookup | Pediatric Care Online - AAP Publications Source: aap.org URL:[1] Title: TRIMETHOBENZAMIDE - Inxight Drugs Source: ncats.io URL:[3] Title: Nausea and Vomiting in 2021: A Comprehensive Update - PMC - NIH Source: nih.gov URL:[5] Title: The Side Effects of TRIMETHOBENZAMIDE HYDROCHLORIDE PRESERVATIVE FREE ... - Biomedicus Source: biomedicus.gr URL:

Sources

Comparative

Cross-validation of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide binding using surface plasmon resonance

Cross-Validation of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide Binding: A Comparative Guide to SPR, ITC, and MST Executive Summary In small-molecule drug discovery, relying on a single biophysical assay is a critical v...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide Binding: A Comparative Guide to SPR, ITC, and MST

Executive Summary

In small-molecule drug discovery, relying on a single biophysical assay is a critical vulnerability. False positives arising from non-specific binding, aggregation, or surface-immobilization artifacts can derail development pipelines. The compound N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 3940-79-2)[1], a synthetic derivative structurally related to known inhibitors of Myeloid Differentiation 2 (MD2)[2] and Topoisomerase II[3], presents typical biophysical challenges: low aqueous solubility and a reliance on hydrophobic interactions.

As a Senior Application Scientist, I mandate a self-validating triad approach for such compounds. While Surface Plasmon Resonance (SPR) is the gold standard for determining kinetic rate constants ( kon​ , koff​ )[4], it must be rigorously cross-validated with Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST). This guide details the causality behind our experimental choices and provides step-by-step, self-validating protocols to ensure absolute data integrity.

Section 1: The Rationale for Orthogonal Cross-Validation

When profiling a hydrophobic small molecule like N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide, the primary risk in SPR is steric occlusion . SPR requires covalent tethering of the target protein to a dextran matrix. If the immobilization chemistry alters the conformation of the target's binding pocket (e.g., the deep hydrophobic cavity of MD2), the resulting affinity data will be an artifact of the assay, not a reflection of true biology.

To build a trustworthy data package, we employ three orthogonal systems:

  • SPR (The Kinetic Engine): Provides real-time resolution of association and dissociation rates, which are critical for predicting drug residence time.

  • ITC (The Thermodynamic Truth): A completely label-free, immobilization-free solution assay. It validates the SPR KD​ and reveals whether the binding is driven by enthalpy (hydrogen bonding) or entropy (hydrophobic effect).

  • MST (The Solution-State Check): A rapid, low-volume technique that confirms affinity in free solution, ruling out both dextran-matrix artifacts from SPR and potential heat-of-dilution masking in ITC.

Section 2: Comparative Performance & Data Synthesis

The following table synthesizes the operational parameters and typical cross-validation data for N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide binding to a target protein (e.g., MD2).

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ), Affinity ( KD​ ), Stoichiometry ( n )Affinity ( KD​ )
Immobilization Required (Covalent Amine Coupling)None (Free Solution)None (Free Solution)
Labeling Label-freeLabel-freeFluorescent label required
Sample Consumption Low (Analyte), Very Low (Target)High (Both Target and Ligand)Low (Target and Ligand)
Representative KD​ 32.5 µM35.1 µM31.8 µM
Common Artifacts Mass transport limitation, bulk refractive index shiftsHeat of dilution, buffer mismatchFluorophore quenching, glass adhesion

Section 3: Experimental Workflows & Self-Validating Protocols

The logical relationship between these three assays forms a closed-loop validation system. The workflow is visualized below.

G Target Target Protein (e.g., MD2) SPR SPR Assay (Immobilized Target) Target->SPR Amine Coupling ITC ITC Assay (Label-Free Solution) Target->ITC Dialysis MST MST Assay (Fluorescent Solution) Target->MST NHS-Red Dye Ligand N-(2-ethoxyphenyl)-3,4,5- trimethoxybenzamide Ligand->SPR Analyte Flow Ligand->ITC Titration Ligand->MST Serial Dilution Kinetics Kinetics (kon, koff) SPR->Kinetics Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo Affinity Affinity (Kd) MST->Affinity Validation Cross-Validated Binding Profile Kinetics->Validation Thermo->Validation Affinity->Validation

Orthogonal cross-validation workflow mapping SPR, ITC, and MST binding assays.

Protocol 1: Surface Plasmon Resonance (SPR)

The Causality Check: Trimethoxybenzamides require ~5% DMSO to remain soluble in aqueous buffers. A mere 0.1% mismatch in DMSO concentration between the running buffer and the injected sample causes a bulk refractive index shift that completely dwarfs the actual binding signal of a 331 Da molecule. Therefore, a solvent calibration curve is a mandatory self-validating step.

  • Surface Preparation: Activate a CM5 sensor chip with 1:1 EDC/NHS for 7 minutes. Inject the target protein (10 µg/mL in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~3000 RU. Quench unreacted esters with 1 M Ethanolamine-HCl.

  • Solvent Calibration: Prepare a 6-point DMSO calibration series ranging from 4.5% to 5.5% DMSO in PBS-T. Inject across all flow cells to create a correction plot.

  • Analyte Injection: Prepare a 2-fold dilution series of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (0.78 µM to 50 µM) in running buffer (PBS-T, 5% DMSO).

  • Kinetic Run: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a 60-second association phase and a 120-second dissociation phase.

  • Data Analysis: Apply double-referencing (subtracting the reference flow cell and blank buffer injections) and solvent correction. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Protocol 2: Isothermal Titration Calorimetry (ITC)

The Causality Check: The heat of dilution from mismatched buffers can easily mask the minute heat of binding generated by small molecules. To ensure trustworthiness, both the target protein and the ligand must be prepared in the exact same dialysate.

  • Sample Dialysis: Dialyze the recombinant target protein against PBS overnight. Post-dialysis, carefully add exactly 5% (v/v) DMSO to the dialysate.

  • Ligand Preparation: Dissolve N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide directly into the final dialysis buffer to a concentration of 500 µM.

  • Titration Setup: Load the sample cell with 50 µM target protein and the syringe with the 500 µM ligand.

  • Execution: Perform 20 injections of 2 µL each at 25°C, utilizing a 150-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Integration: Integrate the injection peaks, subtract the background heat of dilution (determined by titrating ligand into blank buffer), and fit to a one-site binding model to extract ΔH , ΔS , and KD​ .

Protocol 3: Microscale Thermophoresis (MST)

The Causality Check: Hydrophobic compounds like trimethoxybenzamides have a high propensity to non-specifically adsorb to the glass walls of MST capillaries, artificially depleting the active concentration of the ligand. Adding a surfactant prevents this adhesion, validating the dose-response curve.

  • Target Labeling: Label the target protein with a RED-NHS ester dye (targeting primary amines) at a 1:1 molar ratio. Remove free, unreacted dye via a desalting column.

  • Ligand Dilution: Prepare a 16-point serial dilution of the ligand (from 100 µM down to 3 nM) in assay buffer (PBS, 5% DMSO, 0.05% Pluronic F-127). Note: The Pluronic F-127 is critical to prevent glass adhesion.

  • Equilibration: Mix the ligand series 1:1 with 20 nM labeled target protein (final protein concentration: 10 nM). Incubate for 15 minutes at room temperature.

  • Measurement: Load samples into standard treated glass capillaries. Measure thermophoresis using a Monolith instrument at 20% LED power and 40% MST power.

  • Analysis: Plot the normalized fluorescence ( ΔFnorm​ ) against the ligand concentration to derive the solution-state KD​ .

Conclusion

By cross-validating the SPR kinetic data with the thermodynamic profiles of ITC and the solution-state affinities of MST, researchers can confidently confirm that the binding of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide is a true, target-specific interaction. This rigorous, self-validating framework eliminates false positives and ensures that only biophysically sound molecules advance in the drug development pipeline.

References[4] Exploring Inhibitors of HIV-1 Protease. Diva-portal.org.https://diva-portal.org/smash/get/diva2:163273/FULLTEXT01.pdf[1] N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide | 3940-79-2. Molport.https://www.molport.com/shop/molecule/N-2-ethoxyphenyl-3-4-5-trimethoxybenzamide/2046119[2] Discovery of a New Inhibitor of Myeloid Differentiation 2 from Cinnamamide Derivatives with Anti-Inflammatory Activity in Sepsis and Acute Lung Injury. Journal of Medicinal Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01547[3] Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons with Promising Antiproliferative Activity. Journal of Medicinal Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b02005

Sources

Safety & Regulatory Compliance

Safety

N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide proper disposal procedures

Operational Guide: Safe Handling and Disposal of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide For researchers and drug development professionals, managing active pharmaceutical ingredients (APIs) and their intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide

For researchers and drug development professionals, managing active pharmaceutical ingredients (APIs) and their intermediates requires moving beyond generic safety data sheets. N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS 3940-79-2) is a substituted aromatic amide[1]. While chemically stable under standard laboratory conditions, its structural profile demands strict handling and disposal protocols to prevent severe environmental contamination and occupational exposure.

This guide provides the mechanistic reasoning and self-validating workflows necessary to manage this compound safely, ensuring full compliance with environmental regulations and laboratory best practices[2].

Physicochemical Profiling & Hazard Causality

To design an effective disposal and handling strategy, we must first understand the physical and chemical nature of the compound. You cannot properly contain a chemical if you do not understand how it behaves in an open environment.

Table 1: Physicochemical Properties Dictating Handling & Disposal Workflows

PropertyValueOperational Implication
Chemical Name N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamideDefines specific metabolic and environmental degradation pathways.
CAS Number 3940-79-2Unique identifier required for accurate EPA/RCRA waste manifesting.
Molecular Weight 331.36 g/mol Heavy organic molecule; prone to settling as fine dust on lab surfaces.
Physical State Solid (Powder)High risk of aerosolization during transfer; necessitates wet-wiping protocols.
LogP (Predicted) ~2.59Lipophilic and water-insoluble; requires organic solvents for surface decontamination.
Degradation Risk Primary Aromatic AminesEnvironmental hydrolysis yields toxic metabolites, mandating incineration over landfilling.

Mechanistic Insights into Environmental Degradation

Why is the disposal of aromatic amides so strictly controlled? The answer lies in their degradation pathway.

When improperly disposed of in standard municipal waste or wastewater systems, aromatic amides are subjected to environmental extremes (fluctuating pH) and microbial amidases. These conditions catalyze the cleavage of the amide bond. While the resulting 3,4,5-trimethoxybenzoic acid is relatively benign, the other cleavage product is 2-ethoxyaniline—a Primary Aromatic Amine (PAA).

PAAs are heavily regulated globally due to their established3[3]. Because of this risk, N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide must never be flushed down a drain or sent to a standard landfill.

DegradationPathway Amide N-(2-ethoxyphenyl)- 3,4,5-trimethoxybenzamide Hydrolysis Environmental/Biological Hydrolysis (Amidase/Acid/Base) Amide->Hydrolysis Acid 3,4,5-Trimethoxybenzoic Acid (Lower Toxicity Metabolite) Hydrolysis->Acid Amine 2-Ethoxyaniline (Primary Aromatic Amine - Toxic) Hydrolysis->Amine

Figure 2. Hydrolytic cleavage pathway of aromatic amides yielding toxic primary aromatic amines.

Step-by-Step Operational Workflows

Workflow A: Spill Response and Containment

Because powders act like smoke in a draft, dry sweeping a spill will force micro-particles into the air, drastically increasing inhalation exposure[4].

  • Isolate and Equip : Immediately restrict access to the spill zone. Don PPE compliant with 5[5], including double nitrile gloves, a lab coat, safety goggles, and an N95/P100 particulate respirator.

  • Wet Containment : Gently cover the powder spill with damp paper towels (using water or a mild solvent like ethanol). This traps the powder and prevents aerosolization[4].

  • Collection : Use a non-sparking scoop to transfer the damp towels and chemical residue into a sealable, compatible hazardous waste container.

  • Chemical Decontamination : Wash the affected surface with a mixture of water and a strong laboratory detergent. Follow this with an isopropanol wipe to dissolve and remove any remaining lipophilic residues.

  • Self-Validating Step (Decontamination) : The spill response is not considered complete until a final surface swab is taken, extracted in a mobile phase, and analyzed via LC-MS. A result of <0.1 ppm API confirms the area is safe for normal operational use.

Workflow B: Waste Segregation and Final Disposal

Waste classification and disposal must adhere strictly to 6[6].

  • Segregation : Collect N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide waste in a designated "Non-Halogenated Organic Solid Waste" container. If the compound was dissolved in a chlorinated solvent during an assay (e.g., dichloromethane), it must be segregated into a "Halogenated Organic Liquid Waste" container to prevent explosive cross-reactions.

  • Labeling : Clearly label the container with the chemical name, CAS number (3940-79-2), and the hazard warning: "Toxic Organic Waste - Aromatic Amide."

  • Storage : Store sealed waste containers in a secondary containment tray within a ventilated flammable/corrosive storage cabinet.

  • Final Disposal : Transfer the manifested waste to an EPA-approved hazardous waste management facility. The required destruction method is high-temperature incineration [6], which thermally destroys the aromatic rings and nitrogenous functional groups, preventing PAA formation.

  • Self-Validating Step (Chain of Custody) : The disposal process is only validated when your institution receives a Certificate of Destruction (CoD) from the incineration facility, closing the compliance loop.

DisposalWorkflow Start Solid Waste Generation: N-(2-ethoxyphenyl)- 3,4,5-trimethoxybenzamide Check Is the waste contaminated with heavy metals or halogens? Start->Check OrgWaste Segregate into Non-Halogenated Organic Waste Check->OrgWaste No HalWaste Segregate into Halogenated/Mixed Waste Check->HalWaste Yes Label Label as: Toxic Organic Solid (Aromatic Amide) OrgWaste->Label HalWaste->Label Incineration High-Temperature Incineration (EPA Approved Facility) Label->Incineration

Figure 1. Decision tree for the segregation and disposal of aromatic amide chemical waste.

References

  • GuideChem. "N-[2-(4-Chlorophenoxy)ethyl]-3,4,5-trimethoxybenzamide - Chemical Properties and Identifiers for CAS 3940-79-2." GuideChem. 1

  • AK Scientific, Inc. "Safety Data Sheet: 3,4,5-trimethoxybenzamide derivatives and EPA 40 CFR 261.3 Guidelines." AKSci. 6

  • Organic Syntheses. "A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals." OrgSyn. 2

  • Fisher Scientific. "SAFETY DATA SHEET - 3,4,5-Trimethoxybenzamide (OSHA 29 CFR 1910.133 Compliance)." FisherSci. 5

  • Sinochem Nanjing Corporation. "Phenylacetamide MSDS/SDS: Handling Aromatic Amides and Powders." Sinochem. 4

  • ResearchGate. "Probabilistic Health Risk Assessment of Primary Aromatic Amines in Polyamide Cooking Utensils in China by Monte Carlo simulation." ResearchGate. 3

Sources

Handling

Standardized Safety and Operational Protocol for N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a self-validating system of risk mitigation. When handling specialized pharmaceutical intermediates like N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a self-validating system of risk mitigation. When handling specialized pharmaceutical intermediates like N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide, we must operate under the precautionary principle. While exhaustive chronic toxicological profiling for this specific compound may be limited, its structural homology to established benzamides and trimethoxy-derivatives provides a clear mechanistic roadmap for safety.

Benzamide derivatives are known to present specific hazards, including acute oral toxicity (H302) and, in some cases, suspected genetic defects (H341)[1]. Furthermore, the fine particulate nature of these compounds introduces inhalation and dust explosion risks[2]. The protocols below are engineered to eliminate these risks at the source, ensuring absolute scientific integrity and operator safety.

Physicochemical Risk Profile

Understanding the physical properties of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide is the first step in designing a robust handling strategy. The compound's lipophilic nature dictates our choice of barrier protection, while its solid state dictates our engineering controls.

Table 1: Quantitative Data & Hazard Assessment

Property / MetricValue / SpecificationMechanistic Implication
CAS Number 3940-79-2Unique identifier for regulatory tracking[3].
Molecular Formula C18H21NO5High carbon/oxygen ratio indicates potential for particulate combustion[3].
Molecular Weight 331.36 g/mol Relatively low MW; easily aerosolized if disturbed[3].
Physical State Solid (Powder)Prone to static charge accumulation and airborne suspension[4].
Hazard Class (Analogs) Acute Tox. 4 (Oral)Ingestion or mucous membrane absorption is harmful[1].

Personal Protective Equipment (PPE) Matrix

We do not select PPE arbitrarily; every layer of protection is chosen based on the chemical's permeation profile and physical state.

Table 2: Required PPE Specifications

PPE ComponentSpecificationCausality / Rationale
Eye Protection ANSI Z87.1 Splash GogglesPrevents conjunctival absorption of fine particulates. Safety glasses are insufficient against aerosolized dust[2].
Skin/Hand Nitrile Gloves (≥0.12 mm thickness)Nitrile resists permeation by lipophilic benzamides significantly better than latex. Double-gloving is required during spill response[2].
Respiratory N95/P100 Particulate RespiratorEssential if handling outside a fume hood to block inhalation of aerosolized dust[2].
Body Flame-resistant, Anti-static Lab CoatProtects against static-induced ignition of dispersed dust and prevents particulate accumulation on street clothing[2].

Operational Workflow: Safe Weighing and Transfer

The primary risk when handling N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide is the generation of airborne dust. The following self-validating protocol ensures containment.

Step-by-Step Methodology:

  • Environmental Engineering : Activate the chemical fume hood, ensuring a face velocity of at least 100 feet per minute (fpm).

    • Causality: Continuous negative pressure prevents the escape of micro-particulates into the ambient lab environment[2].

  • Static Mitigation : Wipe the balance and surrounding area with an anti-static cloth. Use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel).

    • Causality: Benzamide powders are highly prone to static buildup. Electrostatic discharge can cause the powder to repel from surfaces and aerosolize, drastically increasing inhalation risk[2].

  • Weighing : Tare a conductive weigh boat. Slowly transfer the compound, keeping the container as close to the weigh boat as possible.

    • Causality: Rapid movements generate micro-currents that disturb the low-density powder. Minimizing drop height reduces kinetic energy transfer to the particles.

  • Solubilization : If preparing a stock solution, add the solvent directly to the weigh boat or sealed vial inside the hood.

    • Causality: Wetting the powder immediately eliminates the risk of airborne dust generation, locking the compound into the liquid phase[4].

Workflow Start Pre-Operation: Don PPE & Verify Hood Weigh Weighing & Transfer (Anti-Static Tools) Start->Weigh Check Aerosol/Spill Detected? Weigh->Check Decon Standard Decontamination (Wet Wipe & Ethanol) Check->Decon No Spill Evac Evacuate & Isolate (15 Min Clearance) Check->Evac Spill Occurs Dispose Hazardous Waste Consolidation Decon->Dispose Clean HEPA Vacuum & Neutralization Evac->Clean Clean->Dispose

Chemical handling and spill response workflow for benzamide derivatives.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent exposure and environmental contamination.

Step-by-Step Methodology:

  • Immediate Isolation : If a spill occurs outside the fume hood, immediately alert personnel and evacuate the immediate area for 15 minutes.

    • Causality: This clearance time allows suspended particulates to settle onto surfaces before cleanup begins, preventing inhalation[1].

  • PPE Escalation : Don a P100 half-mask respirator and double nitrile gloves before re-entering the isolation zone[2].

  • Wet-Wiping Technique : Do not dry sweep or use standard vacuums. Spray absorbent pads with a 70% ethanol/water solution and gently place them over the spilled powder.

    • Causality: Dry sweeping aerosolizes the compound. The ethanol/water mixture reduces the surface tension, trapping the hydrophobic powder in the pad and preventing dust formation[4].

  • Waste Consolidation : Place all contaminated pads, weigh boats, and outer gloves into a clearly labeled, sealable hazardous waste bag[1].

  • Final Decontamination : Wipe the area with a mild detergent solution, followed by a water rinse, to remove any residual chemical film[1]. Dispose of all materials according to local EPA hazardous waste guidelines.

Sources

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